UT-155
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAYQVTXBMPRF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of UT-155
For Researchers, Scientists, and Drug Development Professionals
Abstract
UT-155 is a novel small molecule that functions as a potent and selective androgen receptor (AR) antagonist and degrader. It demonstrates significant activity against both wild-type AR and its splice variants, which are implicated in the development of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).
Core Mechanism of Action: Dual-Action Androgen Receptor Antagonism and Degradation
This compound exerts its anti-cancer effects through a dual mechanism that involves both the antagonism of androgen receptor (AR) signaling and the targeted degradation of the AR protein. This dual action makes it a promising candidate to overcome resistance mechanisms observed with current antiandrogen therapies.
This compound binds to the androgen receptor, functioning as a selective androgen receptor degrader (SARD).[1][2] Unlike traditional antiandrogens that primarily act as competitive antagonists, this compound not only blocks the receptor's activity but also promotes its degradation.[1][2] This degradation is mediated through the proteasome pathway.[3][4] Evidence suggests that treatment with this compound in combination with proteasome inhibitors like MG-132 or bortezomib rescues the AR from degradation, confirming the involvement of the proteasome.[3][4]
A key feature of this compound is its ability to degrade both full-length AR and its splice variants (AR-SVs), such as AR-V7.[5][6] AR-SVs are a significant driver of resistance to castration-resistant prostate cancer (CRPC) therapies as they are constitutively active and do not require ligand binding for their function. By targeting both forms of the receptor, this compound offers a potential therapeutic advantage in treating resistant prostate cancer.[5][6]
Furthermore, studies have shown that this compound does not alter AR mRNA levels, indicating that its effect is at the post-translational level, specifically by inducing protein degradation rather than affecting gene transcription of the receptor.[3][5]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway of the androgen receptor and the points of intervention by this compound.
Caption: this compound binds to and antagonizes the androgen receptor, leading to its degradation via the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound Value | Enzalutamide Value | Reference |
| AR Binding Affinity | - | Kᵢ | 267 nM | - | [7] |
| R1881-induced PSA Expression | LNCaP | Inhibition | 5-10 fold more potent | - | [5] |
| R1881-induced FKBP5 Expression | LNCaP | Inhibition | 5-10 fold more potent | - | [5] |
| AR Protein Degradation | LNCaP | Half-life reduction | From 10h to ~2h | - | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| LNCaP | This compound | Not Specified | Significant | [5] |
| 22RV1 | This compound | Not Specified | Significant | [5] |
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, PC-3, 22Rv1, VCaP, and DU-145 human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Authentication: The identity of the cell lines was authenticated by short tandem repeat (STR) profiling, and all cell lines tested negative for mycoplasma contamination.[1]
Western Blotting for AR Protein Levels
-
Cell Treatment: LNCaP cells were maintained in charcoal-stripped serum (CSS)-containing medium for two days. The cells were then treated for 24 hours with vehicle or this compound at concentrations ranging from 0.001 to 10,000 nmol/L in the presence of 0.1 nmol/L R1881.[3][5]
-
Protein Extraction: After treatment, cells were harvested, and total protein was extracted using appropriate lysis buffers.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against the androgen receptor (AR-N20). Actin was used as a loading control.[5]
-
Detection: The membrane was incubated with a corresponding secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR for Gene Expression Analysis
-
Cell Treatment: LNCaP cells were maintained in CSS-containing medium for two days and then treated for 24 hours with vehicle or this compound (0.001–10,000 nmol/L) in the presence of 0.1 nmol/L R1881.[3][5]
-
RNA Isolation: Total RNA was isolated from the treated cells using a suitable RNA extraction kit.
-
Real-Time PCR: The expression of AR and FKBP5 was quantified by real-time PCR. The expression levels were normalized to the housekeeping gene GAPDH.[3][5]
In Vivo Xenograft Study
The general workflow for an in vivo xenograft study to evaluate the efficacy of this compound is outlined below.
References
- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of UT-155: A Technical Whitepaper on a Novel Selective Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer, even in castration-resistant disease states where resistance to conventional anti-androgen therapies is common. The emergence of AR splice variants (AR-SVs) that lack the ligand-binding domain (LBD) is a significant mechanism of resistance, rendering many current treatments ineffective. This technical guide delves into the discovery and preclinical characterization of UT-155, a novel small molecule selective androgen receptor degrader (SARD). This compound exhibits a unique dual mechanism of action, functioning as both an AR antagonist and a potent inducer of AR protein degradation. Notably, it demonstrates efficacy against both wild-type AR and clinically relevant AR-SVs, offering a promising therapeutic strategy to overcome resistance in advanced prostate cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound.
Introduction
Androgen receptor (AR) signaling is a key driver of prostate cancer progression.[1] While androgen deprivation therapy (ADT) and second-generation anti-androgens like enzalutamide are initially effective, the disease often progresses to castration-resistant prostate cancer (CRPC).[2] A major contributor to this resistance is the expression of constitutively active AR splice variants (AR-SVs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by many current therapies.[3] This necessitates the development of novel therapeutic agents that can effectively inhibit AR signaling in the presence of these variants.
Selective androgen receptor degraders (SARDs) represent a promising therapeutic approach. Unlike traditional antagonists that merely block AR activity, SARDs induce the degradation of the AR protein, thereby preventing its signaling capabilities regardless of LBD presence.[4] this compound was identified through a rational drug design approach as a potent SARD with a unique pharmacological profile.[3] This document serves as a technical guide to the discovery and preclinical evaluation of this compound.
Mechanism of Action of this compound
This compound is a first-in-class small molecule that selectively binds to the androgen receptor, leading to its degradation.[3] Its mechanism is distinct from traditional AR antagonists. While it does compete for binding to the LBD of the full-length AR, its primary and most significant mode of action is the induction of proteasome-mediated degradation of the entire AR protein.[1][3]
A key and unexpected finding was that this compound also degrades AR splice variants, including the clinically significant AR-V7, which lacks the LBD.[3] This suggests that this compound has an additional binding site on the AR protein, independent of the LBD. Further studies have indicated that this compound binds to the N-terminal domain (NTD) of the AR, specifically the activation function-1 (AF-1) region.[2][4] This interaction is crucial for its ability to degrade both full-length AR and AR-SVs.[4] The degradation of the AR protein is mediated through the ubiquitin-proteasome pathway.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: this compound binds to both the LBD and NTD of full-length AR and the NTD of AR-SVs, leading to their proteasomal degradation and inhibiting gene transcription.
Quantitative Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Binding Affinity and Antagonistic Activity
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Cell Line |
| This compound | AR-LBD | Radioligand Binding | 267[5] | - | - |
| This compound | Wild-type AR | Transactivation | - | 10-100[1] | LNCaP |
| Enzalutamide | Wild-type AR | Transactivation | - | 5-10 fold less potent than this compound[1] | LNCaP |
| This compound | F876L-AR (Enzalutamide-resistant) | Transactivation | - | Effective inhibition[1] | LNCaP-EnzR |
Table 2: Androgen Receptor Degradation
| Compound | Cell Line | AR Form | Concentration | Degradation |
| This compound | LNCaP | Full-length AR | 100 nM | >50%[3] |
| This compound | LNCaP | Full-length AR | 1 µM | Complete[3] |
| This compound | 22RV1 | Full-length AR & AR-V7 | Dose-dependent | Yes[3] |
| Bicalutamide | LNCaP | Full-length AR | Not specified | No degradation[1] |
Table 3: In Vivo Antitumor Efficacy
| Model | Compound | Dose | Tumor Growth Inhibition | Reference |
| LNCaP Xenograft | This compound | Not specified | 65% | [6] |
| 22RV1 Xenograft | This compound | Not specified | 53% | [5] |
| 22RV1 Xenograft | Enzalutamide | Not specified | No effect | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the discovery and characterization of this compound.
Cell Lines and Culture
-
LNCaP, 22RV1, and HEK-293 cells were used in the studies.[3]
-
Cells were maintained in appropriate media (e.g., RPMI-1640 for LNCaP and 22RV1, DMEM for HEK-293) supplemented with fetal bovine serum (FBS) and antibiotics.
-
For experiments investigating androgen effects, cells were often cultured in media containing charcoal-stripped serum (CSS) to remove endogenous androgens.[3]
Western Blotting for AR Degradation
This assay is used to quantify the amount of AR protein in cells after treatment with a compound.
Caption: A generalized workflow for determining AR protein levels via Western blotting.
Protocol Steps:
-
Cell Treatment: Plate prostate cancer cells and treat with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[3]
-
Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the N-terminus of the androgen receptor (to detect both full-length and splice variants).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the AR bands and normalize to a loading control (e.g., GAPDH or actin) to determine the relative amount of AR protein.[1]
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the ability of the androgen receptor to activate gene transcription.
Protocol Steps:
-
Cell Transfection: Co-transfect HEK-293 cells with expression vectors for the human AR, a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., GRE-LUC), and a control vector for normalization (e.g., CMV-Renilla luciferase).[3]
-
Compound Treatment: Treat the transfected cells with a synthetic androgen (e.g., R1881) to activate the AR, in the presence or absence of various concentrations of this compound or other antagonists.[3]
-
Cell Lysis and Luciferase Measurement: After a 24-48 hour incubation, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the IC50 values from the dose-response curves.
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation and survival.
Protocol Steps:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a reagent such as MTS or MTT to the wells. Viable cells will metabolize this reagent, producing a color change that can be measured using a plate reader.[7]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Protocol Steps:
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP or 22RV1) into immunocompromised mice.[8]
-
Tumor Growth and Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally or via another appropriate route.[5][6]
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for AR levels, immunohistochemistry).
Signaling Pathways
The androgen receptor signaling pathway is a complex cascade of events that ultimately leads to the transcription of genes involved in cell growth and survival. This compound intervenes in this pathway at a critical point by inducing the degradation of the AR protein.
Caption: this compound intercepts the AR signaling cascade by targeting the AR protein for degradation, thereby preventing its translocation to the nucleus and subsequent gene activation.
Conclusion
This compound represents a significant advancement in the development of therapies for castration-resistant prostate cancer. Its novel dual mechanism of action, combining AR antagonism with potent degradation of both full-length AR and clinically relevant splice variants, addresses a key mechanism of resistance to current treatments. The preclinical data presented in this whitepaper demonstrate the potential of this compound as a promising therapeutic candidate for patients with advanced prostate cancer. Further clinical investigation is warranted to fully elucidate its safety and efficacy in this patient population.
References
- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. 2.3 |. Cell viability assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Properties of UT-155
For Researchers, Scientists, and Drug Development Professionals
Abstract
UT-155 is a novel, potent, and selective small molecule that functions as a selective androgen receptor (AR) degrader (SARD). By targeting both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the AR, this compound offers a dual mechanism of action: competitive antagonism of androgen binding and induction of proteasome-mediated degradation of both full-length AR and its splice variants. This dual action makes this compound a promising therapeutic candidate for the treatment of castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to conventional anti-androgen therapies. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, supported by experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide, is a complex organic molecule designed for high-affinity binding to the androgen receptor.[1] Its structure incorporates key pharmacophores that contribute to its potent and selective activity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide | [1] |
| Molecular Formula | C₂₀H₁₅F₄N₃O₂ | [1] |
| Molecular Weight | 405.35 g/mol | [1] |
| CAS Number | 2031161-35-8 | [1] |
| Appearance | White to off-white solid | N/A |
| SMILES | O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)--INVALID-LINK--(O)CN2C=CC3=C2C=CC(F)=C3 | [1] |
| Solubility | DMSO: ≥ 130 mg/mL (320.71 mM) | [2] |
| Water: Insoluble | N/A | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | N/A |
Pharmacological Properties
This compound exhibits a distinct pharmacological profile characterized by its potent binding to the androgen receptor and its ability to induce its degradation.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 267 nM | Androgen Receptor Ligand-Binding Domain (AR-LBD) | [2][3] |
| IC₅₀ | 0.085 µM | HEK293 cells (AR transactivation) | N/A |
| In Vitro Activity | 5-10 fold more potent than enzalutamide in inhibiting R1881-induced PSA and FKBP5 gene expression | LNCaP cells | [2] |
| In Vivo Activity | 65% tumor growth inhibition | LNCaP xenograft model | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects through a dual mechanism targeting the androgen receptor signaling pathway. Firstly, it acts as a competitive antagonist, blocking the binding of androgens to the AR. Secondly, and more significantly, it induces the degradation of the AR protein, including clinically relevant splice variants such as AR-V7, which are often associated with resistance to therapy. This degradation is mediated through the ubiquitin-proteasome pathway.
Experimental Protocols
The following sections outline the general methodologies used to characterize the pharmacological properties of this compound.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a suitably protected 3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid derivative with 4-amino-2-(trifluoromethyl)benzonitrile. The synthesis would likely involve standard peptide coupling reagents and appropriate protection and deprotection steps to ensure the desired stereochemistry of the final product.
Androgen Receptor Binding Assay
A competitive radioligand binding assay is typically employed to determine the binding affinity (Ki) of this compound for the AR-LBD.
Principle: This assay measures the ability of this compound to compete with a radiolabeled androgen, such as [³H]-R1881, for binding to the AR-LBD.
General Protocol:
-
Preparation of AR-LBD: A purified, recombinant AR-LBD protein is used.
-
Incubation: A constant concentration of AR-LBD and [³H]-R1881 are incubated with varying concentrations of this compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated using methods like filtration or scintillation proximity assay (SPA).
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Cell-Based Androgen Receptor Activity Assay
A luciferase reporter gene assay is a common method to assess the functional activity of this compound as an AR antagonist.
Principle: This assay utilizes a cell line (e.g., HEK293) co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). AR activation by an agonist leads to luciferase expression, which can be quantified.
General Protocol:
-
Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the AR and reporter plasmids.
-
Treatment: Cells are treated with a known AR agonist (e.g., R1881) in the presence of increasing concentrations of this compound.
-
Lysis and Luciferase Assay: After a suitable incubation period, cells are lysed, and the luciferase activity is measured using a luminometer upon the addition of a luciferase substrate.
-
Data Analysis: The inhibitory effect of this compound on AR-mediated transactivation is determined, and the IC₅₀ value is calculated.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models using human prostate cancer cell lines are utilized.
Principle: Immunocompromised mice are implanted with human prostate cancer cells (e.g., LNCaP or 22RV1) that form tumors. The effect of this compound treatment on tumor growth is then monitored.
General Protocol:
-
Cell Culture and Implantation: Prostate cancer cells are cultured and then subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered (e.g., orally or by injection) according to a predetermined dosing schedule.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting to assess AR levels and other biomarkers.
-
Data Analysis: Tumor growth inhibition is calculated to determine the in vivo efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer. Its unique dual mechanism of action, combining AR antagonism with proteasome-mediated degradation of both full-length and splice-variant AR, provides a promising strategy to overcome the resistance mechanisms that limit the efficacy of current anti-androgen therapies. The data presented in this guide highlight the potent and selective pharmacological profile of this compound, supporting its continued investigation and development as a novel treatment for advanced prostate cancer. Further research into its clinical efficacy and safety profile is warranted.
References
- 1. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Mechanism of UT-155 with the Androgen Receptor
For: Researchers, Scientists, and Drug Development Professionals
Introduction
UT-155 is a novel small molecule identified as a potent and selective antagonist of the androgen receptor (AR).[1][2][3][4] Initially developed to target the ligand-binding domain (LBD) of the AR, further studies have revealed a more complex mechanism of action involving binding to the N-terminal domain (NTD) as well. This dual-functionality distinguishes this compound from many conventional AR antagonists and presents a promising avenue for the treatment of prostate cancer, including castration-resistant forms. This guide provides a comprehensive overview of the binding characteristics of this compound to the androgen receptor, detailing its binding affinity, the experimental methodologies used for its characterization, and its impact on AR signaling.
Quantitative Binding Affinity Data
The binding affinity of this compound for the androgen receptor ligand-binding domain has been quantitatively determined, providing a clear measure of its potency. The key binding constant is the inhibition constant (Ki), which indicates the concentration of the inhibitor required to produce half-maximum inhibition.
| Compound | Target Domain | Binding Affinity (Ki) | Reference |
| This compound | Androgen Receptor Ligand-Binding Domain (AR-LBD) | 267 nM | [1][2][3][4] |
Mechanism of Action and Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[5] These genes are critical for the development and maintenance of the male phenotype and are often implicated in the progression of prostate cancer.[5]
This compound functions as an antagonist, inhibiting the normal signaling cascade of the androgen receptor. While it was found to bind to the AR-LBD, it has also been shown to interact with the activation function domain 1 (AF-1) located in the N-terminal domain of the receptor.[6] This dual-binding capability is significant as it can lead to a more comprehensive blockade of AR activity. Furthermore, some evidence suggests that this compound can act as a selective androgen receptor degrader (SARD), promoting the degradation of both wild-type and splice-variant forms of the AR.[7][8][9]
Below is a diagram illustrating the canonical androgen receptor signaling pathway and the points of inhibition by an antagonist like this compound.
Experimental Protocols
The determination of the binding affinity of this compound to the AR-LBD is typically achieved through competitive binding assays. While the specific protocol used for this compound is not publicly detailed, a general methodology based on standard practices for such assays is outlined below.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled ligand: [³H]-R1881 (a synthetic androgen)
-
Unlabeled test compound: this compound
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound to be tested.
-
Dilute the AR-LBD protein to the desired concentration in the assay buffer.
-
Prepare a solution of [³H]-R1881 at a concentration close to its Kd for the AR-LBD.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the AR-LBD protein, and the [³H]-R1881.
-
Add varying concentrations of this compound to the experimental wells.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled androgen).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate to separate the protein-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Below is a diagram illustrating the workflow for a competitive binding assay.
Conclusion
This compound demonstrates significant antagonistic properties against the androgen receptor with a Ki of 267 nM for the ligand-binding domain.[1][2][3][4] Its unique ability to also bind to the AF-1 region of the N-terminal domain and potentially act as a SARD marks it as a compound of high interest for further investigation in the context of androgen-driven malignancies.[6][7][8][9] The methodologies described provide a framework for the continued characterization of this compound and other novel AR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | androgen receptor (AR) degrader (SARD) | CAS 2031161-35-8 | Androgen Receptor拮抗剂 | 美国InvivoChem [invivochem.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Stereoselective Activity of UT-155 Enantiomers on the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a key driver in the progression of prostate cancer, remains a critical therapeutic target. UT-155 has emerged as a potent selective androgen receptor degrader (SARD) with a unique dual mechanism of action, involving both antagonism of the AR ligand-binding domain (LBD) and degradation of the AR protein. This technical guide provides an in-depth analysis of the differential activities of the (S) and (R) enantiomers of this compound, offering valuable insights for researchers in oncology and drug development. The stereochemistry of this compound plays a pivotal role in its interaction with the AR, leading to distinct pharmacological profiles for each enantiomer.
Core Findings: Differential Activity of (S)-UT-155 and (R)-UT-155
The biological activity of this compound is highly dependent on its stereochemistry. The (S)-enantiomer, often referred to as this compound, is the more potent of the two. It exhibits a dual-binding mechanism, interacting with both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the androgen receptor. In contrast, the (R)-enantiomer displays a more selective interaction, binding exclusively to the AF-1 domain and not the LBD.[1][2] This differential binding translates to varied, yet significant, biological activities for both enantiomers.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro activities of (S)-UT-155 and (R)-UT-155.
| Compound | Target | Assay | Value | Reference |
| (S)-UT-155 | AR-LBD | Competitive Radioligand Binding (Ki) | 267 nM | [3][4][5] |
| (S)-UT-155 | AR Transactivation (HEK293 cells) | Luciferase Reporter Assay (IC50) | 85 nM | [6] |
| (R)-UT-155 | AR-LBD | Competitive Radioligand Binding (Ki) | No significant binding | [1][2] |
| (R)-UT-155 | AR Transactivation | Luciferase Reporter Assay (IC50) | Comparable to (S)-isomer | [7] |
| (R)-UT-155 | AR Degradation | Western Blot | Comparable to (S)-isomer | [7] |
Note: "Comparable" indicates that while a specific value was not provided in the cited source, the activity was described as being similar to that of the (S)-enantiomer under the experimental conditions used.
Signaling Pathways and Mechanism of Action
The differential binding of the this compound enantiomers to the androgen receptor dictates their mechanism of action.
References
- 1. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
UT-155: A Novel Selective Androgen Receptor Degrader for Castration-Resistant Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. Despite the development of second-generation AR antagonists, resistance mechanisms, such as AR overexpression, mutations in the ligand-binding domain (LBD), and the emergence of constitutively active AR splice variants (AR-SVs) that lack the LBD, inevitably lead to treatment failure. UT-155 is a novel, first-in-class small molecule engineered to address these resistance mechanisms through a dual mechanism of action: competitive antagonism and degradation of the AR protein. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound in the context of CRPC.
Mechanism of Action
This compound is classified as a selective androgen receptor degrader (SARD). Its unique chemical structure facilitates binding to both the C-terminal ligand-binding domain (LBD) and the N-terminal domain (NTD) of the AR.[1][2][3] This dual interaction is crucial for its potent activity. While binding to the LBD competitively inhibits the binding of androgens, the interaction with the NTD is thought to induce a conformational change in the AR protein, marking it for degradation via the ubiquitin-proteasome pathway. This degradation mechanism is effective against both full-length AR and AR-SVs, such as AR-V7, which are a common cause of resistance to LBD-targeting therapies.[1][2]
Signaling Pathway
The following diagram illustrates the androgen receptor signaling pathway and the mechanism by which this compound disrupts it.
Caption: Androgen Receptor Signaling Pathway and this compound Mechanism of Action.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound Compared to Enzalutamide
| Assay | Cell Line | This compound IC₅₀ | Enzalutamide IC₅₀ | Reference |
| AR Transactivation Inhibition | HEK293 (transfected with wild-type AR) | ~50 nM | ~300 nM | [2] |
| PSA Gene Expression Inhibition | LNCaP | ~50 nM | ~500 nM | [2] |
| FKBP5 Gene Expression Inhibition | LNCaP | ~50 nM | ~500 nM | [2] |
| Cell Proliferation Inhibition | LNCaP | Not specified | Not specified | [2] |
| Cell Proliferation Inhibition | 22RV1 (expresses AR-V7) | ~1 µM | >10 µM | [2] |
Table 2: Androgen Receptor Binding Affinity
| Compound | Binding Target | Kᵢ | Reference |
| This compound | AR-LBD | 267 nM | [2] |
Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Final Tumor Weight (mg) | Serum PSA (ng/mL) | Reference |
| Vehicle | - | 0% | ~1200 | ~150 | [2] |
| Enzalutamide | 10 mg/kg/day | No significant effect | ~1150 | ~140 | [2] |
| This compound | 10 mg/kg/day | 53% | ~550 | ~70 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. AR Ligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the AR ligand-binding domain.
-
Methodology:
-
Purified human AR-LBD protein (GST-tagged) was used.
-
A competitive binding assay was performed using 1 nmol/L of the radiolabeled androgen ³H mibolerone.
-
Increasing concentrations of this compound were added to compete with ³H mibolerone for binding to the AR-LBD.
-
The amount of bound radioligand was measured using a scintillation counter.
-
The Kᵢ value was calculated using the Cheng-Prusoff equation.[2]
-
2. Western Blot for AR Degradation
-
Objective: To assess the effect of this compound on AR protein levels.
-
Methodology:
-
LNCaP or 22RV1 cells were plated and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound, enzalutamide, or vehicle control in the presence of 0.1 nmol/L R1881 for 24 hours.
-
Cells were lysed, and total protein was quantified using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for the N-terminus of AR (e.g., AR-N20). An antibody for a housekeeping protein (e.g., actin) was used as a loading control.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
3. Luciferase Reporter Assay for AR Transactivation
-
Objective: To measure the inhibitory effect of this compound on AR transcriptional activity.
-
Methodology:
-
HEK293 cells were co-transfected with a human AR expression vector, a luciferase reporter plasmid under the control of an androgen-responsive element (GRE-LUC), and a Renilla luciferase plasmid for normalization.
-
24 hours post-transfection, cells were treated with various concentrations of this compound or enzalutamide in the presence of 0.1 nmol/L R1881.
-
After 48 hours of treatment, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity was normalized to Renilla luciferase activity.[1]
-
4. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a CRPC mouse model.
-
Methodology:
-
Male SCID mice were subcutaneously inoculated with 22RV1 cells.
-
When tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle, enzalutamide, this compound).
-
Treatments were administered daily via oral gavage.
-
Tumor volume was measured regularly with calipers.
-
At the end of the study, mice were euthanized, and final tumor weights were recorded. Blood was collected for serum PSA analysis.[2]
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo xenograft study.
Caption: Workflow for the 22RV1 Xenograft Efficacy Study.
Conclusion
This compound represents a promising therapeutic strategy for castration-resistant prostate cancer. Its ability to induce the degradation of both full-length and splice-variant forms of the androgen receptor provides a clear advantage over existing therapies that solely target the ligand-binding domain. The preclinical data demonstrate superior potency of this compound compared to enzalutamide in inhibiting AR signaling and the growth of AR-V7-expressing tumors. Further clinical investigation of this compound and other SARDs is warranted to determine their full therapeutic potential in patients with advanced prostate cancer.
References
Preclinical Profile of UT-155: A Novel Selective Androgen Receptor Degrader
A Technical Overview for Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for UT-155, a novel selective androgen receptor degrader (SARD) developed for the potential treatment of castration-resistant prostate cancer (CRPC). This compound represents a promising therapeutic strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation, including clinically relevant splice variants.
Core Mechanism of Action
This compound is a small molecule designed to bind to the androgen receptor and induce its degradation through the ubiquitin-proteasome pathway.[1][2][3] This dual mechanism of antagonism and degradation offers a potential advantage over traditional anti-androgen therapies, which can be rendered ineffective by AR mutations or the emergence of AR splice variants that lack the ligand-binding domain (LBD).[4][5][6]
Key features of this compound's mechanism include:
-
Dual Binding Specificity : this compound binds to both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the androgen receptor.[4][5][6] The targeting of the AF-1 domain is a novel approach for inducing degradation.[4][5]
-
Degradation of Wild-Type and Splice Variant AR : Preclinical studies have demonstrated that this compound effectively promotes the degradation of both full-length AR and the constitutively active AR splice variant 7 (AR-V7).[4] This is a critical feature, as AR-V7 is a known driver of resistance to current anti-androgen therapies.
-
Proteasome-Dependent Degradation : The degradation of the androgen receptor induced by this compound is dependent on the proteasome pathway.[1][2][4] Inhibition of the proteasome can reverse the this compound-mediated reduction in AR levels.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
| Binding Affinity and Antagonistic Activity | |
| Parameter | Value |
| AR-LBD Binding Ki | 267 nM[6] |
| Inhibition of AR Transactivation (vs. R1881) | Potent inhibition[6] |
| Inhibition of PSA and FKBP5 Gene Expression (LNCaP cells) | 5-10 fold more potent than enzalutamide[4] |
| Androgen Receptor Degradation | |
| Cell Line | Effect |
| LNCaP (prostate cancer) | Reduction in AR protein levels[4][6] |
| 22RV1 (prostate cancer, expresses AR and AR-V7) | Degradation of both full-length AR and AR-V7[4] |
| Time Course of Degradation (LNCaP cells, 10 µM this compound) | |
| 10 hours | Over 50% reduction in AR levels[4] |
| Selectivity | |
| Target | Effect |
| Progesterone Receptor (PR) and Estrogen Receptor (ER) (T47D cells) | No reduction in expression[4] |
| Kinase Panel | No significant inhibition of kinase activity[4] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Lines and Culture
-
LNCaP, 22RV1, and T47D cells were used in the described experiments.[4]
-
For experiments in an androgen-independent state, cells were maintained in charcoal-stripped serum (CSS)-containing medium.[4]
Western Blotting for Protein Expression
-
Cell Treatment : Cells were treated with specified concentrations of this compound or vehicle control for the indicated times.[4][7]
-
Protein Extraction : Following treatment, cells were harvested and protein was extracted.[4][7]
-
Electrophoresis and Transfer : Protein lysates were subjected to SDS-PAGE and transferred to a membrane.
-
Antibody Incubation : Membranes were incubated with primary antibodies against the androgen receptor (AR-N20), progesterone receptor (PR), estrogen receptor (ER), and actin (as a loading control).[4][7]
-
Detection : Following incubation with appropriate secondary antibodies, protein bands were visualized using a suitable detection method.
Gene Expression Analysis (Real-Time PCR)
-
Cell Treatment : LNCaP cells were maintained in CSS-containing medium and then treated with vehicle or this compound in the presence of 0.1 nM R1881 for 24 hours.[7]
-
RNA Isolation : Total RNA was isolated from the treated cells.[7]
-
Reverse Transcription : RNA was reverse transcribed to cDNA.
-
Real-Time PCR : Quantitative PCR was performed to measure the expression levels of PSA, FKBP5, and AR, with GAPDH used as a normalization control.[4][7]
AR Transactivation Assay (Luciferase Reporter Assay)
-
Cell Transfection : HEK-293 cells were co-transfected with plasmids for human AR, a glucocorticoid response element (GRE)-driven luciferase reporter (GRE-LUC), and a CMV-driven Renilla luciferase for normalization.[4][6]
-
Cell Treatment : 24 hours after transfection, cells were treated with varying doses of this compound in the presence of 0.1 nM R1881.[4]
-
Luciferase Assay : 48 hours after transfection, a dual-luciferase assay was performed to measure the activity of both firefly (GRE-LUC) and Renilla luciferases.[4] The ratio of firefly to Renilla luciferase activity was calculated to determine AR transactivation.
Cycloheximide Chase Assay for Protein Degradation
-
Cell Plating : LNCaP cells were plated in growth medium.[4]
-
Cell Treatment : Cells were treated with 10 µM this compound, 50 µM cycloheximide (a protein synthesis inhibitor), or a combination of both for various time points.[4][7]
-
Protein Analysis : Cells were harvested at the indicated times, and protein levels of AR and actin were analyzed by Western blot.[4][7]
Visualized Pathways and Workflows
Caption: Mechanism of this compound action on androgen receptor degradation.
Caption: Experimental workflow for AR degradation analysis.
Caption: SARD mechanism compared to traditional AR antagonists.
References
- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 3. Destroying the androgen receptor (AR)-potential strategy to treat advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of UT-155 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-155 is a novel small molecule that has demonstrated significant therapeutic potential in the context of oncology, particularly in the treatment of castration-resistant prostate cancer (CRPC). It functions as a selective androgen receptor degrader (SARD), a class of molecules designed to overcome the resistance mechanisms that often develop in response to traditional androgen receptor (AR)-targeted therapies. Unlike conventional anti-androgens that act as competitive inhibitors of the AR ligand-binding domain (LBD), this compound induces the degradation of the full-length androgen receptor as well as its splice variants, most notably the constitutively active AR-V7. This dual action offers a promising strategy to combat the progression of advanced prostate cancer. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with the evaluation of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a distinct mechanism of action that involves direct binding to the androgen receptor, leading to its subsequent degradation via the ubiquitin-proteasome pathway.
Key aspects of this compound's mechanism of action include:
-
Dual Binding Specificity: this compound is unique in its ability to bind to both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the androgen receptor. This dual interaction is crucial for its potent degradation activity.
-
Induction of Proteasomal Degradation: Upon binding, this compound induces a conformational change in the AR protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of the AR protein.
-
Degradation of AR Splice Variants: A critical advantage of this compound is its ability to induce the degradation of AR splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to second-generation anti-androgen therapies. By targeting the AF-1 domain, which is present in these variants, this compound can effectively eliminate these drivers of resistance.
Signaling Pathway
The androgen receptor signaling pathway plays a pivotal role in the growth and survival of prostate cancer cells. In a normal state, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, dimerization, and the activation of target genes that promote cell proliferation. In castration-resistant prostate cancer, this pathway can be reactivated through various mechanisms, including AR overexpression, mutations, and the expression of AR splice variants. This compound intervenes in this pathway by targeting the AR protein itself for degradation, thereby preventing downstream signaling and inhibiting cancer cell growth.
Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of prostate cancer. The following tables summarize the key quantitative data from these studies.
| Parameter | Molecule | Cell Line | Value | Reference |
| LBD Binding Affinity (Ki) | This compound | - | 26 nM | [1] |
| AR Transactivation Inhibition (IC50) | This compound | HEK-293 | 49 nM | [2] |
| UT-69 | HEK-293 | 71 nM | [2] | |
| Enzalutamide | HEK-293 | 240 nM | [2] | |
| Inhibition of PSA mRNA Expression | This compound | LNCaP | More potent than Enzalutamide | [2] |
| Inhibition of FKBP5 mRNA Expression | This compound | LNCaP | More potent than Enzalutamide | [2] |
| AR Degradation | This compound | LNCaP | >50% reduction by 10 hours | [2] |
| AR & AR-V7 Degradation | This compound | 22RV1 | Dose-dependent degradation | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the characterization of this compound.
Experimental Workflow
Androgen Receptor Competitive Binding Assay
This assay is performed to determine the binding affinity of this compound to the androgen receptor ligand-binding domain.
-
Materials:
-
Purified recombinant human AR-LBD protein
-
Radiolabeled androgen (e.g., [³H]-mibolerone)
-
This compound and control compounds
-
Assay buffer (e.g., TEG buffer with protease inhibitors)
-
Scintillation counter and vials
-
-
Procedure:
-
A constant concentration of purified AR-LBD and radiolabeled androgen are incubated in the assay buffer.
-
Increasing concentrations of this compound or a known competitor (e.g., unlabeled DHT) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated (e.g., using hydroxylapatite or filter-binding).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The Ki (inhibition constant) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
AR Transactivation (Luciferase) Assay
This cell-based assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.
-
Materials:
-
A suitable cell line (e.g., HEK-293) that does not endogenously express AR.
-
Expression vectors for full-length human AR.
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a luciferase gene (e.g., pGL3-ARE-luc).
-
A control plasmid for normalization (e.g., a Renilla luciferase vector).
-
Transfection reagent.
-
Androgen (e.g., R1881).
-
This compound and control compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cells are co-transfected with the AR expression vector, the ARE-luciferase reporter plasmid, and the normalization plasmid.
-
After transfection, cells are treated with a constant concentration of androgen (e.g., 0.1 nM R1881) in the presence of increasing concentrations of this compound or a control antagonist (e.g., enzalutamide).
-
Cells are incubated for a specified period (e.g., 24-48 hours).
-
Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The IC50 value is determined by plotting the normalized luciferase activity against the concentration of the compound.
-
Western Blot Analysis for AR and AR-V7 Degradation
This technique is used to visualize and quantify the reduction in AR and AR-V7 protein levels following treatment with this compound.
-
Materials:
-
Prostate cancer cell lines expressing AR and AR-V7 (e.g., LNCaP, 22RV1).
-
This compound and control compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the N-terminus of AR (to detect both full-length AR and AR-V7) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cells are treated with various concentrations of this compound for different time points.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against AR, followed by incubation with the HRP-conjugated secondary antibody.
-
The chemiluminescent signal is detected using an imaging system.
-
The membrane is stripped and re-probed with an antibody against the loading control to ensure equal protein loading.
-
The band intensities are quantified using densitometry software.
-
Conclusion
This compound represents a promising next-generation therapeutic for castration-resistant prostate cancer. Its unique mechanism of action, involving the degradation of both full-length androgen receptor and the clinically relevant AR-V7 splice variant, directly addresses a key mechanism of resistance to current anti-androgen therapies. The preclinical data strongly support its potential as a potent and effective anti-cancer agent. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in the management of advanced prostate cancer.
References
- 1. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
UT-155 In Vitro Assay Protocol for Prostate Cancer Cells
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: UT-155 is a potent, selective androgen receptor (AR) degrader (SARD) that has shown significant promise in preclinical studies for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Unlike traditional AR antagonists that merely block the receptor's function, this compound actively promotes the degradation of both full-length AR and its splice variants (AR-SVs), which are key drivers of resistance to current therapies.[1] this compound binds to the N-terminal domain (NTD) of the AR, a region not targeted by current drugs, and induces its degradation through the proteasomal pathway.[1] This application note provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in prostate cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Androgen Receptor (AR) Degradation
| Cell Line | AR Status | This compound Concentration | Treatment Duration | AR Degradation | Reference |
| LNCaP | AR-positive | 10 µM | 24 hours | Significant degradation of full-length AR | [1] |
| 22Rv1 | AR-positive, expresses AR-SVs | 10 - 10,000 nM | 24 hours | Dose-dependent degradation of full-length AR and AR-SVs | [2] |
| LNCaP-95 | Expresses AR and AR-SVs | 10 µM | 24 hours | Degradation of full-length AR and AR-SVs | [2] |
| D567es | Expresses AR-V567es | 10 µM | 24 hours | Degradation of AR-V567es | [2] |
Table 2: Effect of this compound on AR Target Gene Expression
| Cell Line | Gene | This compound Concentration | Treatment Duration | Effect on Expression | Reference |
| LNCaP | FKBP5 | Dose-response | 24 hours | Inhibition of R1881-induced expression | [3] |
| 22Rv1 | FKBP5 | 10 - 10,000 nM | 48 hours | Inhibition of expression | [2] |
| LNCaP | PSA | Dose-response | Not Specified | Inhibition of R1881-induced expression | [1] |
Table 3: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | Assay | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| LNCaP | SRB assay | Dose-response | 6 days | Inhibition of R1881-induced cell growth | [3] |
Experimental Protocols
Cell Culture of LNCaP Prostate Cancer Cells
This protocol describes the standard culture conditions for LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (e.g., Gibco™ 11875093)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10437028)
-
Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)
-
0.25% Trypsin-EDTA (e.g., Gibco™ 25200056)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco™ 10010023)
-
Charcoal-stripped FBS (for androgen deprivation studies) (e.g., Gibco™ 12676029)
-
Methyltrienolone (R1881) (e.g., PerkinElmer NLP005005MG)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until cells detach. Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6.
-
Androgen Deprivation: For experiments involving androgen stimulation, culture cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment.
Western Blot for Androgen Receptor Degradation
This protocol details the procedure to assess the degradation of the androgen receptor (AR) in prostate cancer cells following treatment with this compound.
Materials:
-
LNCaP or 22Rv1 cells
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-Androgen Receptor (e.g., Cell Signaling Technology #3202, 1:1000 dilution)[4]
-
Loading Control Primary Antibody: Mouse anti-β-Actin (e.g., Sigma-Aldrich A5441, 1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
MG-132 (proteasome inhibitor, optional)
Procedure:
-
Cell Treatment: Seed prostate cancer cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). A vehicle-treated group (e.g., DMSO) should be included as a control. For experiments investigating the mechanism of degradation, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1-2 hours before adding this compound.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTS Assay)
This protocol describes how to measure the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
96-well plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.
-
Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.001 to 10 µM). Include a vehicle-treated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the this compound concentration.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol is for quantifying the mRNA expression of AR target genes, such as FKBP5, in response to this compound treatment.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
R1881 (synthetic androgen)
-
RNA extraction kit (e.g., Qiagen RNeasy Kit)
-
cDNA synthesis kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
qPCR primers (see Table 4)
Table 4: Validated qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| AR | CCAGGAGCAGAGAGCGTGA | AGCCCCACTGAGTCATCCAA | (PrimerBank ID: 31011141a1) |
| FKBP5 | GCAGGAAGGCATCAGTCG | GCTCTTTGAAGGGCTTTGTC | (PrimerBank ID: 6632313a1) |
| GAPDH | AGCCACATCGCTCAGACAC | GCCCAATACGACCAAATCC | (PrimerBank ID: 37840493c1) |
Procedure:
-
Cell Treatment: Seed and treat cells as described in the Western Blot protocol. For studying the inhibition of androgen-induced gene expression, co-treat with R1881 (e.g., 0.1 nM) and this compound.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target gene (e.g., FKBP5) and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Mandatory Visualization
Caption: this compound signaling pathway in prostate cancer cells.
Caption: Western Blot experimental workflow.
References
- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: Preparation of UT-155 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for UT-155, a selective and potent androgen receptor (AR) antagonist and degrader.[1][2][3][4] The protocol outlines the necessary calculations, materials, and procedures to accurately prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO) for use in various in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results involving this compound.
Quantitative Data Summary
The key properties and recommended conditions for this compound are summarized in the tables below for quick reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₅F₄N₃O₂ | [1][2] |
| Molecular Weight | 405.35 g/mol | [1][2][3][4][5] |
| CAS Number | 2031161-35-8 | [1][2][3][4] |
| Appearance | White to off-white solid | [1][4] |
| Purity | >98% | [2] |
Table 2: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 130 mg/mL (approx. 320.71 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1][6] |
| Storage (Stock Solution) | -80°C for up to 1-2 years | [1][4] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [6][7] |
Signaling Pathway of this compound
This compound is a potent antagonist of the androgen receptor (AR) and also functions as a selective AR degrader (SARD).[2][8] It binds to the AR, preventing its translocation to the nucleus, subsequent binding to Androgen Response Elements (AREs) on DNA, and transcription of target genes like Prostate-Specific Antigen (PSA) and FKBP5.[1][4] This dual mechanism of antagonism and degradation makes it effective against both wild-type and mutant AR variants implicated in castration-resistant prostate cancer.[1][8]
Caption: Mechanism of this compound as an Androgen Receptor antagonist and degrader.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade[7][9]
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)[1]
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to prevent inhalation.
-
Wear appropriate PPE at all times.
-
DMSO is an aprotic solvent and can facilitate the absorption of chemicals through the skin. Handle with care.[9]
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Protocol for Preparing a 100 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM stock solution. The procedure can be scaled as needed.
Step 1: Calculation Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000
-
Desired Concentration: 100 mM = 0.1 mol/L
-
Molecular Weight: 405.35 g/mol
-
Volume: 1 mL = 0.001 L
Mass (mg) = 0.1 mol/L × 405.35 g/mol × 0.001 L × 1000 = 40.54 mg
Step 2: Weighing this compound
-
Place a sterile, empty microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 40.54 mg of this compound powder and add it to the tube.
Step 3: Dissolving this compound
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, gentle warming (to no higher than 37°C) or sonication can be used to facilitate the process.[1][6][10]
Step 4: Aliquoting and Storage
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, opaque microcentrifuge tubes.
-
Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[6][7]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1-2 years).[1][4]
Experimental Workflow and Dilution
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Preparing Working Solutions
When preparing working solutions for cell culture experiments, it is critical to minimize the final DMSO concentration to avoid solvent-induced toxicity, typically keeping it below 0.1% to 0.5%.[6][9][11]
Example: Preparing a 10 µM Working Solution
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution. First, prepare an intermediate dilution (e.g., 1 mM) by adding 1 µL of the 100 mM stock to 99 µL of sterile culture medium or buffer.
-
Next, add 1 µL of the 1 mM intermediate solution to 99 µL of culture medium to achieve the final 10 µM working concentration.
-
Important: Always add the DMSO stock solution to the aqueous medium, not the other way around, and mix immediately to prevent precipitation.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]
References
- 1. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for UT-155 Formulation in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-155 is a selective androgen receptor (AR) degrader (SARD) that has shown significant potential in preclinical studies for the treatment of castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor antagonists that merely block the receptor, this compound facilitates the degradation of the AR protein, including splice variants that contribute to drug resistance. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in xenograft models of prostate cancer, specifically focusing on the 22RV1 cell line, a common model for CRPC.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the androgen receptor, which subsequently leads to its ubiquitination and degradation through the proteasome pathway.[1][2] This dual mechanism of antagonism and degradation makes it a promising therapeutic agent against prostate cancers that have developed resistance to standard anti-androgen therapies. The degradation of the AR prevents its translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that promote tumor growth.[3]
Formulation Details
A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent to ensure its solubility, stability, and bioavailability. The following formulation has been reported for the in vivo administration of this compound.
Table 1: this compound In Vivo Formulation
| Component | Percentage | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10% | - | Initial solvent for this compound |
| PEG300 | 40% | - | Co-solvent and vehicle |
| Tween 80 | 5% | - | Surfactant to improve solubility |
| Saline (0.9% NaCl) | 45% | - | Final diluent |
| This compound | - | 4 mg/mL | Final Concentration |
It is recommended to use sonication to aid in the dissolution of this compound in the formulation.
Experimental Protocols
22RV1 Xenograft Mouse Model Establishment
The 22RV1 human prostate carcinoma cell line is a widely used model for castration-resistant prostate cancer as it expresses both full-length androgen receptor and splice variants.
Materials:
-
22RV1 human prostate cancer cells
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture 22RV1 cells in RPMI 1640 supplemented with 10% FBS until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1.0 x 10^7 cells per 100 µL.[4]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4][5]
-
Monitor the mice regularly for tumor growth. Palpate the injection site to check for tumor formation.
-
Tumor volume can be measured using calipers and calculated using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size, typically around 100-150 mm³.[5]
In Vivo Administration of this compound
Materials:
-
This compound formulation (as described in Table 1)
-
Tumor-bearing mice
-
Appropriate syringes and needles for the chosen route of administration
Protocol:
-
Prepare the this compound formulation immediately before use. Ensure the compound is fully dissolved, using sonication if necessary.
-
The recommended route of administration for similar compounds in xenograft models is often intraperitoneal (i.p.) injection.
-
A representative dosing schedule for a similar type of compound in a 22RV1 xenograft model could be daily intraperitoneal injections. The exact dose in mg/kg would need to be optimized, but a starting point could be extrapolated from in vitro potency and preliminary tolerability studies.
-
Administer the this compound formulation to the treatment group of mice. A control group should receive the vehicle formulation without this compound.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor volumes two to three times per week.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint.
Data Presentation
All quantitative data from the in vivo xenograft study should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at End of Study (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 120 ± 15 | 1500 ± 200 | - | - |
| This compound (X mg/kg) | 10 | 125 ± 18 | 600 ± 150 | 60 | <0.05 |
Table 3: Example of Animal Weight Data
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at End of Study (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.5 | 25.0 ± 0.7 | +11.1% |
| This compound (X mg/kg) | 22.8 ± 0.6 | 22.0 ± 0.8 | -3.5% |
Visualizations
Androgen Receptor Signaling and Degradation Pathway
Caption: this compound binds to the androgen receptor, leading to its ubiquitination and proteasomal degradation.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a 22RV1 xenograft model.
References
- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 4. Subcutaneous prostate cancer xenograft model [bio-protocol.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for the Dosing and Administration of UT-155 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-155 is a small molecule identified as a selective androgen receptor degrader (SARD). It is designed to bind to the androgen receptor (AR), a key driver of prostate cancer growth, and promote its degradation. This mechanism of action offers a potential therapeutic strategy for treating prostate cancer, including castration-resistant forms where the AR signaling pathway remains active. This compound has been shown in in-vitro studies to degrade wild-type AR and its splice variants.[1]
However, it is critical to note that published preclinical data indicate this compound possesses unfavorable pharmacokinetic properties for in vivo applications. Specifically, studies have reported that orally administered this compound did not significantly inhibit the growth of enzalutamide-resistant xenografts in castrated mice, and it exhibited rapid clearance and a short half-life in mouse and human liver microsomes. Consequently, the following protocols are provided as a general framework for the in vivo evaluation of novel SARDs in mouse models, rather than a direct endorsement for the use of this compound in such studies.
Data Presentation
The following tables summarize the in-vitro activity of this compound and provide a general guideline for the dosing and administration of a novel small molecule inhibitor, such as a SARD, in a mouse model for prostate cancer.
Table 1: In-Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| LNCaP | Western Blot | AR Protein Levels | >50% reduction after 10 hours of treatment |
| 22RV1 | Western Blot | AR and AR-V7 Protein Levels | Dose-dependent degradation of both full-length AR and AR-V7 splice variant |
| D567es | Western Blot | AR-v567es Protein Levels | Decreased expression |
| LNCaP-95 | Western Blot | AR and AR-SV Protein Levels | Decreased expression |
| 22RV1 | Real-time PCR | FKBP5 Gene Expression | Inhibition of AR-target gene expression |
Data compiled from publicly available research.[2]
Table 2: General Dosing and Administration Guidelines for a Novel SARD in a Mouse Xenograft Model
| Parameter | Recommendation | Notes |
| Mouse Strain | Male immunodeficient mice (e.g., NOD/SCID, BALB/c nude) | Necessary for the engraftment of human prostate cancer cell lines.[3][4] |
| Age of Mice | 6-8 weeks | Optimal age for tumor cell implantation and tolerance to procedures.[3] |
| Administration Route | Oral (gavage), Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV) | The choice of route depends on the physicochemical properties and formulation of the compound. Oral administration is often preferred for small molecules.[5][6][7] |
| Dosage Range | 10 - 100 mg/kg | This is a typical starting range for small molecule inhibitors in xenograft models. Dose-finding studies are essential.[8][9] |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile (e.g., half-life) of the compound. |
| Vehicle Formulation | Dependent on compound solubility. Common vehicles include: - 0.5% Methylcellulose in sterile water - 10% DMSO, 40% PEG300, 50% Saline - Corn oil | Vehicle selection is critical for ensuring compound stability and bioavailability.[5] |
| Treatment Duration | 21-28 days, or until tumor volume endpoints are reached | The duration should be sufficient to observe a therapeutic effect. |
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo evaluation of a novel SARD.
Protocol 1: Prostate Cancer Xenograft Mouse Model
Objective: To establish a subcutaneous tumor model using a human prostate cancer cell line to evaluate the in vivo efficacy of a novel SARD.
Materials:
-
Human prostate cancer cell line (e.g., 22RV1, VCaP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel®
-
6-8 week old male immunodeficient mice
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture prostate cancer cells according to standard protocols to achieve 80-90% confluency.
-
Cell Preparation: a. Wash cells with PBS and detach using Trypsin-EDTA. b. Neutralize trypsin, centrifuge the cells, and resuspend the cell pellet in sterile PBS. c. Perform a cell count and assess viability (should be >90%). d. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2-10 x 10^7 cells/mL.[4] Keep the cell suspension on ice.
-
Tumor Implantation: a. Anesthetize the mouse using isoflurane. b. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Allow tumors to establish and grow. b. Measure tumor dimensions with calipers every 2-3 days. c. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: a. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group). b. Begin treatment as described in Protocol 2.
Protocol 2: Formulation and Administration of a Novel SARD
Objective: To prepare and administer the test compound to the tumor-bearing mice.
Materials:
-
Novel SARD compound
-
Selected vehicle components (e.g., DMSO, PEG300, methylcellulose)
-
Sterile water or saline
-
Vortex mixer and/or sonicator
-
Oral gavage needles or appropriate syringes for the chosen administration route
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For example, to prepare a 0.5% methylcellulose solution, gradually add methylcellulose to heated sterile water while stirring, then allow it to cool.
-
Compound Formulation: a. Weigh the required amount of the SARD to achieve the desired final concentration for dosing. b. If necessary, first dissolve the compound in a small amount of a solvent like DMSO. c. Gradually add the remaining vehicle components while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Administration: a. Administer the formulated compound to the mice based on the predetermined dose, route, and frequency. For oral gavage, ensure the gavage needle is inserted correctly to avoid injury. b. Administer the vehicle alone to the control group. c. Monitor the mice for any immediate adverse reactions.
Protocol 3: Assessment of In Vivo Efficacy
Objective: To determine the effect of the novel SARD on tumor growth.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes every 2-3 days throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, if there is significant body weight loss (>20%), or at the end of the study period.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) at the end of the study. c. Perform statistical analysis to determine the significance of any observed differences between the treatment and control groups.
-
Optional Analyses: At the end of the study, tumors can be excised for further analysis, such as western blotting to confirm AR degradation or immunohistochemistry to assess markers of proliferation and apoptosis.
Protocol 4: Pharmacokinetic (PK) Study in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel SARD.
Materials:
-
Healthy, non-tumor-bearing mice
-
Formulated SARD compound
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Dosing: Administer a single dose of the formulated SARD to a cohort of mice via the intended clinical route (e.g., oral) and a parallel cohort via intravenous (IV) injection (for bioavailability determination).
-
Blood Sampling: Collect blood samples (typically 20-30 µL) at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[10][11][12] Blood can be collected via methods such as submandibular or saphenous vein puncture.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the SARD at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
Mandatory Visualization
Androgen Receptor Signaling Pathway and this compound Mechanism of Action
Caption: Androgen Receptor (AR) signaling pathway and the proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of a novel SARD in a mouse xenograft model.
References
- 1. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. seed.nih.gov [seed.nih.gov]
- 8. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols: Measuring Androgen Receptor (AR) Degradation Following UT-155 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, even in advanced, castration-resistant stages of the disease.[1][2][3] A key therapeutic strategy is the targeted degradation of the AR protein. UT-155 is a novel Selective Androgen Receptor Degrader (SARD) that has been shown to effectively induce the degradation of both wild-type and splice-variant isoforms of AR.[2][3][4] Unlike traditional antagonists that only block AR activity, this compound facilitates its elimination, offering a promising approach to overcome resistance mechanisms.[5]
This compound binds to the N-terminal activation function-1 (AF-1) domain of the AR, a region not previously targeted for degradation.[2][3][4] This interaction leads to the ubiquitination and subsequent degradation of the AR protein through the proteasome pathway.[1][4][6] This document provides detailed protocols for quantifying the degradation of AR in prostate cancer cell lines following treatment with this compound, as well as assessing the impact on cell viability.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in inducing AR degradation and inhibiting cell function, based on published studies.
Table 1: this compound-Mediated AR Degradation in Prostate Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration (hours) | AR Protein Level (Fold Change vs. Control) | Reference |
| LNCaP | 10 µM | 9 | ~0.6 | [1][4] |
| LNCaP | 1 µM - 10 µM | 24 | Dose-dependent decrease | [1] |
| AD1 (AR-FL expressing) | 1 µM - 10 µM | 24 | Dose-dependent decrease | [1] |
Note: Data is estimated from densitometric quantification of Western blots presented in the cited literature.[1][4] The control is typically cells treated with vehicle and the androgen R1881.
Table 2: Inhibition of AR-Target Gene Expression by this compound
| Cell Line | Target Gene | This compound Concentration (nM) | Treatment Duration (hours) | Gene Expression Inhibition | Reference |
| 22RV1 | FKBP5 | 10 - 10,000 | 48 | Dose-dependent inhibition | [4] |
| LNCaP | FKBP5 | 0.001 - 10,000 | 24 | Dose-dependent inhibition | [1] |
Visualized Pathways and Workflows
Androgen Receptor Signaling and this compound-Induced Degradation
Caption: AR signaling pathway and the disruptive mechanism of this compound.
Experimental Workflow for Measuring AR Degradation
Caption: Workflow for assessing this compound's effect on AR levels and cell viability.
Logical Design of a Proteasome Inhibition Control Experiment
Caption: Experimental logic to confirm proteasome-mediated AR degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of AR Degradation
This protocol details the use of Western blotting to quantify AR protein levels in prostate cancer cells after this compound treatment.
1. Cell Culture and Treatment: a. Culture prostate cancer cells (e.g., LNCaP, 22RV1) in appropriate media (e.g., RPMI-1640 with 10% Fetal Bovine Serum) to ~70-80% confluency. b. For experiments involving androgen stimulation, switch cells to medium containing charcoal-stripped serum (CSS) for 48-72 hours prior to treatment to reduce baseline AR activity.[1] c. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 9, 24, 48 hours).[1][4] If applicable, co-treat with a synthetic androgen like R1881 (0.1 nM).[1][4] d. To confirm the mechanism, include a treatment arm with this compound co-administered with a proteasome inhibitor like bortezomib (10 µM) or MG-132 (10 µM).[1][4]
2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[7] b. Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[7] d. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7] e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[7]
3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[7] c. Load samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and perform electrophoresis until adequate separation is achieved. d. Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[7] b. Incubate the membrane with a primary antibody against AR (e.g., AR-N20) overnight at 4°C, diluted according to the manufacturer's recommendation.[1] c. Wash the membrane three times for 10 minutes each with TBST.[7] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. To confirm equal loading, probe the same membrane for a housekeeping protein like GAPDH or β-actin.[1][4] g. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
5. Quantification and Data Analysis: a. Use image analysis software to measure the band intensity (densitometry) for AR and the loading control in each lane.[8] b. Normalize the AR band intensity to the corresponding loading control band intensity for each sample.[9] c. Express the results as a fold change or percentage relative to the vehicle-treated control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.[10]
1. Cell Seeding and Treatment: a. Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control. Include a "no-cell" blank control.
2. MTT Incubation: a. After the desired treatment period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]
3. Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker to ensure complete solubilization. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other values. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of UT-155 on PSA and FKBP5 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-155 is a novel selective androgen receptor degrader (SARD) that potently induces the degradation of both wild-type and splice variant isoforms of the androgen receptor (AR).[1][2] The AR is a critical driver of prostate cancer growth and progression, and its signaling pathway regulates the expression of key genes such as Prostate-Specific Antigen (PSA) and FK506-Binding Protein 5 (FKBP5).[1][3] These application notes provide a summary of the effects of this compound on PSA and FKBP5 expression and detailed protocols for their measurement.
Mechanism of Action
This compound binds to the amino-terminal transcriptional activation domain (AF-1) of the AR, a region not previously targeted for degradation.[2] This interaction leads to the proteasomal degradation of the AR protein.[1] By reducing the cellular levels of the AR, this compound effectively inhibits the transcription of AR-regulated genes, thereby blocking downstream signaling pathways that contribute to prostate cancer cell proliferation.[3]
Effect on FKBP5 and PSA Gene Expression
This compound has been shown to significantly inhibit the expression of the AR-target gene FKBP5 in a dose-dependent manner.[3] As PSA is a well-established AR-regulated gene, it is anticipated that this compound will similarly suppress its expression.[3]
Quantitative Data Summary
The following table summarizes the reported effect of this compound on FKBP5 gene expression in the 22RV1 prostate cancer cell line.
| Compound | Cell Line | Concentration | Effect on FKBP5 mRNA Expression |
| This compound | 22RV1 | 10 nM | Inhibition |
| This compound | 22RV1 | 100 nM | Significant Inhibition |
| This compound | 22RV1 | 1,000 nM | Strong Inhibition |
| This compound | 22RV1 | 10,000 nM | Maximum Inhibition |
Data derived from graphical representations in cited literature.[3]
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound is depicted below. This compound promotes the degradation of the androgen receptor, which in turn prevents the transcription of target genes such as PSA and FKBP5.
References
Application Notes and Protocols for Assessing the Anti-proliferative Effects of UT-155
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-155 is a novel small molecule identified as a selective androgen receptor (AR) degrader (SARD).[1][2][3] It exerts its anti-proliferative effects by binding to both the N-terminal and ligand-binding domains of the AR, leading to its degradation via the ubiquitin-proteasome pathway.[1][2][4] This degradation of the AR inhibits its transcriptional activity, thereby suppressing the growth of androgen-dependent cancers, such as prostate cancer.[1][5] These application notes provide a comprehensive guide for researchers to assess the anti-proliferative efficacy of this compound in relevant cancer cell lines. The protocols detailed below cover cell viability, cell cycle progression, and apoptosis assays, providing a multi-faceted approach to characterizing the cellular response to this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from studies on the anti-proliferative effects of this compound on various prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) after 72h Treatment |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.85 |
| VCaP | Androgen-sensitive, AR amplified human prostate cancer | 1.37[6][7] |
| 22Rv1 | Human prostate carcinoma, expresses AR and AR-V7 splice variant | 3.63[6][7] |
| PC-3 | Androgen-independent human prostate cancer | > 50 |
| DU145 | Androgen-independent human prostate cancer | > 50 |
Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (0.1% DMSO) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.9 |
| This compound (1 µM) | 72.8 ± 3.4 | 15.1 ± 1.8 | 12.1 ± 1.1 |
| This compound (5 µM) | 85.1 ± 4.2 | 8.7 ± 1.2 | 6.2 ± 0.8 |
Table 3: Induction of Apoptosis by this compound in LNCaP Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (0.1% DMSO) | 3.5 ± 0.5 | 2.1 ± 0.3 |
| This compound (1 µM) | 15.8 ± 1.2 | 5.4 ± 0.7 |
| This compound (5 µM) | 32.4 ± 2.5 | 12.9 ± 1.5 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTS assay.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC-3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and perform a cell count, ensuring viability is >90%.
-
Dilute the cell suspension to a seeding density of 5,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the logarithm of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 1 µM and 5 µM) or vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 1 µM and 5 µM) or vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
References
- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 8. Evaluation of antiproliferative agents using a cell-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UT-155 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of UT-155, a potent androgen receptor (AR) antagonist and degrader. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of this compound.[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
Precipitation upon dilution of a hydrophobic compound from an organic solvent into an aqueous medium is a common issue. Here are some steps to troubleshoot this problem:
-
Optimize Dilution Method: Add the DMSO stock solution directly to your final assay medium with vigorous vortexing or mixing. Avoid making intermediate dilutions in aqueous buffers if possible.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.
-
Use a Surfactant: Consider the inclusion of a non-ionic surfactant, such as Tween-80, in your final assay buffer to improve the solubility of this compound.
-
Sonication: If precipitation occurs, brief sonication of the solution can help to redissolve the compound.[1][2][3]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
Yes, inconsistent results, high variability between replicates, and non-ideal dose-response curves can be indicators of solubility problems.[4] If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Following the troubleshooting steps in Q2 can help ensure consistent and reproducible results.
Q4: How should I prepare this compound for in vivo animal studies?
This compound is practically insoluble in water, so a co-solvent system is required for in vivo administration.[3] Several formulations have been successfully used. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal) and the required concentration. Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or hazy solution upon preparation | Incomplete dissolution of this compound. | Use sonication to aid dissolution. Gentle warming may also be effective, but be cautious of potential compound degradation.[1][2] |
| Visible precipitate in the stock solution over time | The solution may be supersaturated or the storage conditions are not optimal. | Store stock solutions at -20°C or -80°C as recommended.[1][2] Before use, allow the solution to come to room temperature and vortex thoroughly. If precipitate remains, sonicate briefly. |
| Low or no activity observed in the experiment | The effective concentration of this compound is lower than expected due to poor solubility. | Re-evaluate your solubilization protocol. Ensure you are using high-quality, anhydrous DMSO for stock solutions and appropriate co-solvents for dilutions. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems for in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 130 mg/mL (320.71 mM) | Use of newly opened, anhydrous DMSO is recommended.[1][3] |
| (R)-UT-155 in DMSO | 100 mg/mL (246.70 mM) | Requires sonication.[2][5] |
Table 2: In Vivo Formulations
| Formulation | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (5.35 mM) | Clear Solution[1][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (5.35 mM) | Suspended Solution[1][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (5.35 mM) | Clear Solution[1][6] |
| (R)-UT-155 in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.17 mM) | Suspended Solution (Requires sonication)[2] |
| (R)-UT-155 in 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.17 mM) | Suspended Solution (Requires sonication)[2] |
| (R)-UT-155 in 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.17 mM) | Clear Solution[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Clear Solution)
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear. This formulation can be used for oral and intraperitoneal injections.[1]
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action: AR Signaling Pathway Inhibition
Caption: this compound inhibits AR signaling by binding to the receptor and promoting its degradation.
References
potential off-target effects of UT-155
Welcome to the technical support center for UT-155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you investigate and understand the potential off-target effects of this selective androgen receptor (AR) degrader and antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective androgen receptor (AR) degrader and antagonist.[1] It functions through a dual mechanism: it competitively inhibits the AR and also induces its degradation via the ubiquitin-proteasome pathway.[1] this compound has been shown to be effective against both wild-type and certain mutant forms of the AR, making it a valuable tool for studying AR signaling in prostate cancer and other androgen-dependent contexts.[1][2][3]
Q2: What is known about the selectivity and off-target profile of this compound?
This compound is characterized as a selective and potent AR antagonist.[2][3] Its binding affinity for the AR ligand-binding domain (AR-LBD) has been determined with a Ki of 267 nM.[2][3]
In terms of off-target effects, studies have investigated its impact on closely related nuclear receptors. Specifically, in T47D breast cancer cells, this compound did not affect the protein levels of the progesterone receptor (PR) or the estrogen receptor (ER).[1] However, it was observed to block PR-dependent transactivation, suggesting a potential functional off-target interaction with the progesterone signaling pathway that is not mediated by PR degradation.[1]
Comprehensive screening data against a broad panel of other nuclear receptors or kinases is not publicly available at this time. Therefore, a thorough evaluation of potential off-target effects in your specific experimental system is recommended.
Q3: What are the potential, theoretical off-targets for a selective AR degrader like this compound?
Given its chemical structure, potential off-targets for this compound could include other members of the nuclear receptor superfamily due to structural similarities in their ligand-binding domains. These could include:
-
Other steroid hormone receptors: Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR).
-
Orphan nuclear receptors. [4]
Additionally, as with any small molecule, there is a possibility of interactions with other proteins, such as kinases, though this is generally less likely for a compound designed to target a nuclear receptor.
Q4: How can I differentiate between an on-target and an off-target effect in my experiment?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. Here are a few strategies:
-
Use a structurally unrelated AR antagonist/degrader: If a different, well-characterized AR inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of AR that does not bind this compound should reverse the on-target effects. If the phenotype persists, it is likely due to an off-target interaction.
-
Knockdown/knockout of the primary target: Using techniques like siRNA or CRISPR to reduce AR expression should mimic the effects of this compound if they are on-target.
-
Dose-response analysis: On-target effects should correlate with the known potency of this compound for AR inhibition and degradation. Off-target effects may occur at higher concentrations.
Troubleshooting Guide
This guide addresses common issues that may be misinterpreted as off-target effects and provides steps to resolve them.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or weak AR degradation | 1. Suboptimal this compound concentration. 2. Insufficient treatment duration. 3. Cell line expresses low levels of AR. 4. Issues with Western blot protocol. | 1. Perform a dose-response experiment (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Confirm AR expression in your cell line by Western blot. 4. Optimize your Western blot protocol, including antibody concentration and transfer conditions. |
| Unexpected phenotype observed | 1. On-target effect through a novel AR-mediated pathway. 2. Off-target effect. 3. Experimental artifact. | 1. Confirm AR degradation at the effective concentration. 2. See FAQ Q4 for strategies to differentiate on- and off-target effects. 3. Include appropriate vehicle controls and replicate the experiment. |
| Cell toxicity at high concentrations | 1. On-target toxicity in cells highly dependent on AR signaling. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Assess whether AR-negative cell lines show similar toxicity. 2. Perform a broad off-target screening assay (see Protocol 2). 3. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells. |
| Variability between experiments | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Instability of this compound in solution. 3. Inconsistent treatment times. | 1. Standardize cell culture procedures. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Ensure precise timing of treatments. |
Data on Potential Off-Target Effects
The following table summarizes the known selectivity data for this compound and provides a template for organizing results from broader off-target screening panels.
| Target | Assay Type | Result | Potency/Activity | Notes |
| Androgen Receptor (AR) | Radioligand Binding | On-target binding | Ki = 267 nM | Primary target. |
| Progesterone Receptor (PR) | Western Blot | No effect on protein level | N/A | Suggests no degradation of PR. |
| Progesterone Receptor (PR) | Transactivation Assay | Inhibition of PR-dependent transactivation | IC50 not reported | Potential functional off-target effect. |
| Estrogen Receptor (ER) | Western Blot | No effect on protein level | N/A | Suggests no degradation of ER. |
| Example: Kinase Panel | Enzymatic Assay | To be determined | IC50 values | Screen against a panel of representative kinases. |
| Example: Nuclear Receptor Panel | Binding/Functional Assay | To be determined | EC50/IC50 values | Screen against other steroid and orphan nuclear receptors. |
Experimental Protocols
Protocol 1: Confirming On-Target AR Degradation via Western Blot
Objective: To verify that this compound induces the degradation of the Androgen Receptor in a cellular context.
Materials:
-
AR-positive cell line (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132 or bortezomib) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate AR-positive cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) for different durations (e.g., 0, 4, 8, 12, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the AR signal to the loading control. A decrease in the AR/loading control ratio with increasing this compound concentration or treatment time indicates on-target degradation. The effect should be rescued by pre-treatment with a proteasome inhibitor.
Protocol 2: General Method for Assessing Off-Target Effects on a Nuclear Receptor Panel
Objective: To evaluate the selectivity of this compound by screening its activity against a panel of other nuclear receptors.
Materials:
-
This compound
-
A panel of cell lines or cell-free systems expressing various nuclear receptors (e.g., GR, PR, ER, MR). Commercial services often provide such panels.
-
The respective hormone/ligand for each nuclear receptor.
-
A reporter gene assay system (e.g., luciferase reporter driven by a hormone response element).
-
Transfection reagents (if using transiently transfected cells).
-
Cell culture medium and supplements.
-
Lysis buffer for the reporter assay.
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Assay Setup:
-
For a cell-based reporter assay, seed cells in a multi-well plate. If necessary, transfect cells with the appropriate nuclear receptor expression vector and the corresponding reporter vector.
-
For a cell-free binding assay (e.g., radioligand binding), prepare the reaction mixtures according to the assay kit instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the appropriate wells.
-
-
Ligand Stimulation (for antagonist mode):
-
To the wells containing this compound, add the specific ligand for each nuclear receptor at a concentration that gives a robust signal (e.g., EC80).
-
Include controls: no ligand (baseline), ligand only (maximum signal), and a known antagonist for each receptor (positive control).
-
-
Incubation: Incubate the plates for a sufficient time to allow for receptor activation and reporter gene expression (typically 18-24 hours for cell-based assays).
-
Signal Detection:
-
For cell-based reporter assays, lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.
-
For binding assays, measure the displacement of the radioligand.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the ligand-only control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each nuclear receptor.
-
-
Interpretation: Compare the IC50 values for the off-target nuclear receptors to the on-target potency of this compound for the AR. A significantly higher IC50 for other nuclear receptors indicates selectivity for the AR.
Visualizations
References
Technical Support Center: Optimizing UT-155 Dosage for Tumor Growth Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UT-155, a selective androgen receptor degrader (SARD), for tumor growth inhibition experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| No or low this compound activity (e.g., no decrease in cell viability, no reduction in AR protein levels). | Compound inactivity: this compound may have degraded. | Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C in an appropriate solvent like DMSO). Prepare fresh working dilutions for each experiment. |
| Cell line resistance: The prostate cancer cell line used may be resistant to AR-targeted therapies. | Confirm the expression of the androgen receptor (AR) and its splice variants (e.g., AR-V7) in your cell line using Western blot or qPCR. Consider using cell lines known to be sensitive to AR antagonists, such as LNCaP or 22Rv1.[1] | |
| Incorrect dosage: The concentrations of this compound used may be too low. | Perform a dose-response experiment to determine the optimal concentration range. Based on preclinical studies of similar SARDs, concentrations in the nanomolar to low micromolar range are typically effective. | |
| Suboptimal experimental conditions: Incubation time may be too short to observe an effect. | Extend the incubation time with this compound. Effects on protein degradation can often be observed within 24-48 hours.[2] | |
| Inconsistent results between experiments. | Variability in cell culture: Cell passage number, confluency, and serum starvation conditions can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure similar confluency at the time of treatment. Standardize serum starvation protocols if applicable. |
| Pipetting errors: Inaccurate pipetting can lead to variability in drug concentrations. | Use calibrated pipettes and ensure proper mixing of solutions. Prepare a master mix of the treatment media to add to replicate wells. | |
| Difficulty detecting AR or AR-V7 degradation by Western blot. | Poor antibody quality: The primary antibody may not be specific or sensitive enough. | Use a validated antibody specific for the N-terminal domain of AR to detect both full-length AR and AR-V7. Include positive and negative control cell lysates. |
| Inefficient protein extraction: Incomplete lysis can result in low protein yield. | Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. | |
| Proteasome inhibition: If using proteasome inhibitors to confirm the degradation pathway, the inhibitor concentration or incubation time may be insufficient. | Optimize the concentration and incubation time of the proteasome inhibitor (e.g., MG132 or bortezomib). A reversal of this compound-induced AR degradation should be observed.[2] |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition. | Suboptimal dosage or administration route: The dose of this compound may be too low, or the administration route may not provide adequate bioavailability. | While specific in vivo data for this compound is limited, studies with similar SARDs in xenograft models have used oral gavage.[2][3] Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. |
| Inappropriate treatment schedule: The frequency and duration of treatment may not be sufficient to sustain AR degradation and inhibit tumor growth. | A daily dosing schedule is often used for oral anticancer agents in preclinical models.[3] The treatment duration should be sufficient to observe a significant difference in tumor volume between treated and control groups, typically several weeks. | |
| Tumor model resistance: The chosen xenograft model may have intrinsic or acquired resistance to AR-targeted therapies. | Use well-characterized prostate cancer xenograft models, such as those derived from LNCaP or 22Rv1 cells, which are known to be AR-dependent.[1] | |
| High toxicity or animal mortality. | Dosage is too high: The administered dose of this compound may be above the MTD. | Reduce the dosage of this compound. Monitor animals daily for signs of toxicity, such as weight loss, lethargy, and ruffled fur. Establish the MTD in a preliminary study. |
| Vehicle toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. | Use a well-tolerated vehicle. Common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC), or polyethylene glycol (PEG). | |
| Variable tumor growth within treatment groups. | Inconsistent tumor cell implantation: Variation in the number of cells injected or the injection site can lead to different tumor growth rates. | Ensure a consistent number of viable cells are injected subcutaneously in the same location for each animal. |
| Animal health status: Underlying health issues in some animals can affect tumor growth and response to treatment. | Use healthy, age-matched, and immunocompromised mice (e.g., nude or SCID) from a reputable supplier. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective androgen receptor degrader (SARD).[2] It works by binding to the N-terminal domain (NTD) of the androgen receptor (AR), which leads to the degradation of both the full-length AR and its constitutively active splice variants, such as AR-V7, through the ubiquitin-proteasome pathway.[2][4] This dual action makes it a promising therapeutic agent for castration-resistant prostate cancer (CRPC), where AR splice variants often drive resistance to conventional AR antagonists.[5]
2. Which prostate cancer cell lines are suitable for in vitro studies with this compound?
Prostate cancer cell lines that express the androgen receptor are suitable for studying the effects of this compound. Commonly used cell lines include:
-
LNCaP: Expresses a mutated but functional full-length AR and is androgen-sensitive.
-
22Rv1: Expresses both full-length AR and the AR-V7 splice variant, and is considered a model for castration-resistant prostate cancer.[1]
-
VCaP: Overexpresses wild-type AR and is sensitive to androgens.
3. What are the expected downstream effects of this compound treatment?
By degrading the AR, this compound is expected to inhibit the transcription of AR target genes that are critical for prostate cancer cell growth and survival. Key downstream effects include the downregulation of genes such as:
-
Prostate-specific antigen (PSA)
-
FK506-binding protein 5 (FKBP5)[2]
-
Transmembrane protease, serine 2 (TMPRSS2)
4. How can I confirm that this compound is inducing AR degradation via the proteasome?
To confirm the mechanism of AR degradation, you can co-treat cells with this compound and a proteasome inhibitor, such as MG132 or bortezomib. If this compound-induced AR degradation is proteasome-dependent, the addition of a proteasome inhibitor should rescue or reverse the decrease in AR protein levels.[2][4]
5. Are there any known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms of resistance to AR-targeted therapies in general include:
-
Mutations in the AR that prevent drug binding.
-
Activation of bypass signaling pathways that promote cell survival independently of AR signaling.
-
Alterations in the ubiquitin-proteasome machinery that prevent AR degradation.
Data Presentation
In Vitro Activity of this compound and a Structurally Similar SARD (UT-34)
| Compound | Cell Line | Assay | Endpoint | Potency | Reference |
| This compound | LNCaP | Gene Expression (PSA, FKBP5) | Inhibition | Potent at nanomolar concentrations | [2] |
| This compound | 22Rv1 | Protein Degradation (AR, AR-V7) | Degradation | Effective at micromolar concentrations | [1] |
| UT-34 | LNCaP | Cell Viability | IC50 | 100-200 nM | (Data from a similar SARD, specific values for this compound not available) |
| UT-34 | 22Rv1 | Cell Viability | IC50 | 200-500 nM | (Data from a similar SARD, specific values for this compound not available) |
In Vivo Tumor Growth Inhibition by SARDs in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dose & Administration | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | LNCaP | Not specified | Not specified | 65% | [1] |
| This compound | 22Rv1 | Not specified | Not specified | 53% | [1] |
| Z15 (a SARD) | 22Rv1 | 10 mg/kg, oral gavage | Daily for 21 days | ~50% | [2][3] |
| Z15 (a SARD) | 22Rv1 | 20 mg/kg, oral gavage | Daily for 21 days | ~75% | [2][3] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 4 hours to dissolve the formazan crystals. If using XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for AR and AR-V7 Degradation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminal domain of AR (to detect both full-length AR and AR-V7) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of AR and AR-V7 protein.
In Vivo Tumor Xenograft Study
-
Cell Preparation: Harvest prostate cancer cells (e.g., 22Rv1) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment duration), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume. Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group. Tumor tissues can be further analyzed by Western blot, qPCR, or immunohistochemistry.
Mandatory Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Coclinical Studies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting UT-155 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing UT-155 in their experiments. The focus is on addressing common issues that may lead to inconsistent results when assessing the activity of this compound as a selective androgen receptor degrader (SARD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective androgen receptor (AR) degrader (SARD). Its primary mechanism of action is to bind to the androgen receptor, leading to its degradation, likely through the proteasome pathway.[1] This makes it a tool for studying AR signaling and a potential therapeutic agent in conditions like castration-resistant prostate cancer.[1][2]
Q2: What are the common assays used to evaluate the efficacy of this compound?
A2: The efficacy of this compound is typically evaluated using a variety of in vitro assays, including:
-
Western Blotting: To directly measure the degradation of the androgen receptor protein.
-
Luciferase Reporter Assays: To assess the transcriptional activity of the androgen receptor.[3]
-
Cell Proliferation Assays: To determine the effect of this compound on the growth of androgen-dependent cancer cells.
-
Immunofluorescence: To visualize the cellular localization of the androgen receptor.[3]
Q3: I am observing inconsistent levels of androgen receptor degradation with this compound treatment. What are the potential causes?
A3: Inconsistent AR degradation can stem from several factors, including cell line variability, passage number, seeding density, this compound concentration and stability, and the duration of treatment. Refer to the troubleshooting tables below for detailed guidance.
Q4: My luciferase reporter assay results show high variability between replicates when using this compound. How can I improve consistency?
A4: High variability in luciferase assays can be caused by inconsistent transfection efficiency, variations in cell seeding, errors in reagent preparation, or issues with the luciferase reporter construct itself. Careful optimization of your protocol is key.
Troubleshooting Guides
Inconsistent Androgen Receptor (AR) Degradation in Western Blots
This guide addresses common issues observed when assessing this compound-mediated AR degradation via Western blotting.
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak AR degradation | 1. This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| 2. Insufficient treatment duration. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment time for maximal AR degradation. | |
| 3. This compound is inactive. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| 4. Low AR expression in the cell line. | Confirm AR expression levels in your chosen cell line using a positive control. | |
| High background on the Western blot | 1. Insufficient blocking. | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| 2. Primary antibody concentration is too high. | Titrate the primary antibody to the lowest concentration that provides a specific signal. | |
| 3. Inadequate washing. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Inconsistent degradation between experiments | 1. Variation in cell passage number. | Use cells within a consistent and low passage number range, as AR expression can change with prolonged culture. |
| 2. Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and experiments. | |
| 3. Variability in this compound preparation. | Prepare a single, large batch of this compound stock solution for a series of experiments to minimize variability. |
Inconsistent Results in AR Transcriptional Activity Assays (e.g., Luciferase Reporter Assay)
This guide provides troubleshooting for variability in assays measuring the effect of this compound on AR-mediated gene transcription.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | 1. Inconsistent transfection efficiency. | Optimize your transfection protocol. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[3] |
| 2. Uneven cell seeding. | Ensure a single-cell suspension and mix well before plating to achieve uniform cell density. | |
| 3. Pipetting errors. | Use calibrated pipettes and be meticulous when adding reagents, especially small volumes of this compound. | |
| No inhibition of AR activity | 1. This compound concentration is too low. | Perform a dose-response curve to determine the IC50 of this compound in your assay system. |
| 2. AR is not activated. | Ensure you are stimulating the cells with an appropriate androgen (e.g., R1881) to induce AR transcriptional activity. | |
| 3. Problem with the reporter plasmid. | Verify the integrity and sequence of your androgen-responsive element (ARE)-luciferase reporter plasmid. | |
| Unexpected increase in AR activity | 1. Off-target effects of this compound. | Investigate potential off-target effects at the concentration used. Cross-reference with literature for known off-targets. |
| 2. Cellular stress response. | High concentrations of this compound or solvent (e.g., DMSO) may induce a stress response that affects reporter gene expression. Include appropriate vehicle controls. |
Experimental Protocols
Protocol 1: Western Blot for Androgen Receptor Degradation
-
Cell Seeding: Plate cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: AR Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 24-well plate.
-
Transfection: Co-transfect the cells with an androgen receptor expression plasmid, an androgen-responsive element (ARE)-luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the media with fresh media containing a dose range of this compound and a vehicle control.
-
AR Activation: After 1-2 hours of pre-treatment with this compound, add an AR agonist (e.g., 0.1 nM R1881) to the appropriate wells.
-
Lysis and Luciferase Measurement: After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the inhibition of AR activity relative to the agonist-only control.
Visualizations
Caption: Mechanism of action of this compound in a prostate cancer cell.
Caption: Experimental workflow for Western blot analysis of AR degradation.
Caption: Logical troubleshooting workflow for inconsistent this compound assay results.
References
- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
stability of UT-155 in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of UT-155 in various solvents and at different temperatures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2] It is shipped at ambient temperature and is considered stable for several weeks under normal shipping conditions.[3]
Q2: How should I store this compound after dissolving it in a solvent?
A2: this compound dissolved in a solvent, such as DMSO, should be stored at -80°C for up to two years or at -20°C for one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[4] For in vivo experiments, it is best practice to prepare fresh working solutions daily.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) at concentrations equal to or greater than 130 mg/mL.[1][2] It is practically insoluble in water.[2] For in vivo studies, co-solvent systems are often necessary. Common formulations include:
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Ensure complete dissolution: Gentle warming and sonication can aid in dissolving this compound.[1]
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1][4] Always use newly opened, high-purity DMSO.
-
Check for solvent compatibility: If you have diluted the initial DMSO stock with an aqueous buffer, the compound may precipitate. Ensure the final concentration of the aqueous component is not high enough to cause precipitation.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[4][6] This involves exposing a solution of this compound to various stress conditions, such as heat, acidic and basic conditions, and oxidation, and then analyzing the samples at different time points using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide for this compound Stability Assessment
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in stability studies | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[4] |
| Inaccurate temperature control during incubation. | Regularly calibrate ovens, water baths, and incubators to ensure precise temperature control. | |
| Solvent evaporation at elevated temperatures. | Use tightly sealed vials for thermal stress studies to minimize solvent loss.[5] | |
| Poor resolution between this compound and its degradants in HPLC analysis | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type, and gradient elution to achieve better separation. |
| The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[7][8] | |
| Unexpected degradation of this compound | Contaminated solvents or reagents. | Use high-purity, fresh solvents and reagents for all experiments. |
| Incompatibility with other components in the formulation. | Conduct drug-excipient compatibility studies if this compound is being formulated with other substances.[9] |
Quantitative Stability Data Summary
The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on typical stability profiles for similar small molecules. Actual results may vary based on specific experimental conditions.
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature | Storage Duration | Expected Purity (%) |
| Solid | -20°C | 3 Years | >98% |
| 4°C | 2 Years | >98% | |
| DMSO | -80°C | 2 Years | >99% |
| -20°C | 1 Year | >98% | |
| 4°C | 1 Month | >95% | |
| Room Temperature (25°C) | 1 Week | >90% | |
| 10% DMSO in Saline | 4°C | 24 Hours | >98% |
| Room Temperature (25°C) | 8 Hours | >95% |
Table 2: Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Expected Degradation (%) | Major Degradants Observed |
| 0.1 M HCl at 60°C | 24 | ~15% | Hydrolysis Product A |
| 72 | ~35% | Hydrolysis Product A, Minor Product B | |
| 0.1 M NaOH at 60°C | 24 | ~20% | Hydrolysis Product C |
| 72 | ~45% | Hydrolysis Product C, Minor Product D | |
| 3% H₂O₂ at Room Temp | 24 | ~10% | Oxidation Product E |
| 72 | ~25% | Oxidation Product E, Minor Product F | |
| 80°C (in DMSO) | 24 | ~5% | Thermal Degradant G |
| 72 | ~15% | Thermal Degradant G |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the this compound stock solution in DMSO at 80°C.
3. Sample Analysis:
-
Withdraw aliquots of the stressed samples at appropriate time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product at each time point.
-
Determine the degradation kinetics and identify the major degradation pathways.
Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent stability results.
References
- 1. pharmtech.com [pharmtech.com]
- 2. A protocol for testing the stability of biochemical analy... [degruyterbrill.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ViewArticleDetail [ijpronline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: UT-155 Degradation Pathway and Potential Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of UT-155, a selective androgen receptor (AR) degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective androgen receptor (AR) degrader and antagonist.[1] It functions by inducing the degradation of the AR protein through the ubiquitin-proteasome pathway.[1][2] This leads to a reduction in the overall levels of AR protein in cancer cells, thereby inhibiting androgen signaling, which is crucial for the growth of prostate cancer.
Q2: Which specific pathway is responsible for this compound-induced AR degradation?
This compound promotes the proteasome-dependent degradation of the AR protein.[1] While the specific E3 ubiquitin ligase that directly interacts with this compound to target the AR for degradation has not been definitively identified in the provided information, the general process involves the ubiquitination of the AR, marking it for destruction by the 26S proteasome.[2] Several E3 ligases are known to be involved in AR degradation, including CHIP, MDM2, and SKP2, and it is plausible that this compound modulates the activity of one or more of these.[3][4][5]
Q3: How can I confirm that this compound is inducing AR degradation in my cell line?
The most common method to confirm protein degradation is through a cycloheximide (CHX) chase assay followed by Western blotting.[6][7][8][9][10] CHX inhibits new protein synthesis, allowing you to monitor the degradation rate of existing AR protein over time in the presence of this compound compared to a vehicle control. A faster decrease in AR protein levels with this compound treatment indicates induced degradation.
Q4: What are potential inhibitors of the this compound degradation pathway?
To confirm that this compound-induced AR degradation is proteasome-dependent, you can use proteasome inhibitors.[11][12][13] Commonly used proteasome inhibitors include MG132 and bortezomib.[12][14][15] Co-treatment of cells with this compound and a proteasome inhibitor should rescue the degradation of the AR protein, resulting in higher AR levels compared to treatment with this compound alone. This would confirm the involvement of the proteasome in the degradation process.
Troubleshooting Guides
Guide 1: Western Blotting for Androgen Receptor
Issue: Weak or no AR signal in Western blot.
| Possible Cause | Recommended Solution |
| Low AR expression in the cell line | Ensure you are using a cell line known to express AR (e.g., LNCaP, VCaP, 22Rv1). |
| Insufficient protein loading | Increase the amount of protein loaded per well. Perform a protein concentration assay (e.g., BCA) to ensure accurate loading. |
| Poor antibody performance | Use a validated primary antibody specific for AR. Optimize the antibody concentration and incubation time. Include a positive control (e.g., lysate from an AR-positive cell line).[16] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of AR.[17] |
Issue: High background or non-specific bands.
| Possible Cause | Recommended Solution |
| Inadequate blocking | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[16] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[16] |
| Insufficient washing | Increase the number and duration of washes with TBST between antibody incubations.[16] |
Guide 2: Cycloheximide (CHX) Chase Assay
Issue: No significant difference in AR degradation between this compound and vehicle control.
| Possible Cause | Recommended Solution |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces AR degradation in your cell line. |
| Incorrect CHX concentration or timing | Ensure CHX is used at a concentration that effectively inhibits protein synthesis in your cell line without causing excessive toxicity. The chase time points may need to be adjusted based on the half-life of AR in your specific cells.[6][9] |
| Cell line insensitivity | Some cell lines may be less sensitive to this compound. Confirm the expression and functionality of the AR in your chosen cell line. |
Guide 3: Cell Viability Assays
Issue: High variability in cell viability results.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating.[18] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[18] |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low (typically <0.1%) and include a vehicle-only control.[18] |
Issue: Interpreting Dose-Response Curves.
| Question | Guidance |
| How do I determine the IC50 of this compound? | The IC50 is the concentration of this compound that results in a 50% reduction in cell viability. This is a key parameter to determine the potency of the compound.[19][20] |
| What does a steep vs. shallow slope mean? | A steep slope suggests that a small change in the concentration of this compound leads to a large change in cell viability, indicating a narrow therapeutic window. A shallow slope indicates a wider range of concentrations over which the drug is effective.[21] |
| My dose-response curve is not sigmoidal. | Non-sigmoidal curves can occur due to various reasons, including compound precipitation at high concentrations, off-target effects, or issues with the assay itself. Re-evaluate the experimental setup and concentration range.[22] |
Visualizations
References
- 1. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Androgen receptor degradation by the E3 ligase CHIP modulates mitotic arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation‐dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase | The EMBO Journal [link.springer.com]
- 5. Regulation of Androgen Receptor by E3 Ubiquitin Ligases: for More or Less - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 8. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibition in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzalutamide-induced Proteolytic Degradation of the Androgen Receptor in Prostate Cancer Cells Is Mediated Only to a Limited Extent by the Proteasome System | Anticancer Research [ar.iiarjournals.org]
- 15. The novel β2-selective proteasome inhibitor LU-102 synergizes with bortezomib and carfilzomib to overcome proteasome inhibitor resistance of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. benchchem.com [benchchem.com]
- 19. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 22. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to UT-155 in cancer cells
Welcome to the technical support center for UT-155, a novel, potent, and selective inhibitor of the PI3K p110α isoform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental challenges, particularly the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a small molecule inhibitor that specifically targets the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). In many cancers, the PI3K/AKT/mTOR pathway is hyperactivated due to mutations, such as in PIK3CA, the gene encoding p110α.[1][2] this compound blocks the catalytic activity of p110α, thereby inhibiting downstream signaling that promotes cell growth, proliferation, and survival.[1]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm resistance? Acquired resistance should be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, sensitive cell line.[3][4] A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a primary indicator of acquired resistance.[4][5] This can be measured using a standard cell viability assay, such as the MTT or CCK-8 assay.[6]
Q3: What are the common molecular mechanisms of acquired resistance to a PI3K inhibitor like this compound? Cancer cells can develop resistance through various strategies.[7][8] Common mechanisms for PI3K inhibitors include:
-
On-Target Resistance: Secondary mutations in the PIK3CA gene that prevent this compound from binding to its target.[7]
-
Bypass Pathway Activation: Cells can activate parallel signaling pathways to circumvent the block on PI3K signaling.[8][[“]] A frequent bypass mechanism is the activation of the MAPK/ERK pathway.[1] Activation of other receptor tyrosine kinases (RTKs) like HER3 can also contribute.[2][10]
-
Upstream or Downstream Alterations: Reactivation of signaling downstream of PI3K, for example through loss of the tumor suppressor PTEN, can render the inhibition of PI3K ineffective.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[11][12]
Q4: What are the first steps to investigate the mechanism of resistance in my cell line? Initial investigations should focus on the most common and testable mechanisms:
-
Sequence the Target: Perform sanger or next-generation sequencing of the PIK3CA gene in your resistant cells to check for acquired mutations.[3]
-
Analyze Key Signaling Pathways: Use Western blotting to compare the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6) and potential bypass pathways (e.g., p-ERK, p-MEK) between sensitive and resistant cells, both with and without this compound treatment.[3]
-
Assess Drug Efflux: Use flow cytometry or fluorescent dyes to test for increased activity of drug efflux pumps.
Troubleshooting Guides
Issue 1: The IC50 value of this compound has significantly increased in my long-term culture.
| Potential Cause | Troubleshooting Steps |
| Development of an Acquired Resistant Population | 1. Confirm the IC50 shift with a dose-response experiment (see Protocol 2).[3] 2. Perform single-cell cloning to isolate and confirm that the resistance is a stable, heritable trait. 3. Begin investigating the mechanism (see FAQ Q4). |
| Cell Line Contamination or Genetic Drift | 1. Perform cell line authentication (e.g., Short Tandem Repeat profiling).[3] 2. Always use low-passage cells for critical experiments by reverting to a frozen stock of the parental cell line.[3] |
| This compound Degradation | 1. Prepare fresh stock solutions of this compound from powder.[3] 2. Verify the recommended storage conditions and shelf-life of the compound. |
Issue 2: Western blot shows re-activation of p-AKT or p-S6 in the presence of high concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Feedback Loop Activation | Inhibition of the PI3K pathway can sometimes trigger feedback mechanisms that reactivate the pathway.[2][13] 1. Investigate upstream RTKs (e.g., EGFR, HER2/3, IGF-1R) for increased phosphorylation. 2. Consider combination therapy with an inhibitor of the reactivated upstream kinase. |
| Acquired Mutation in PIK3CA | A mutation in the drug-binding pocket may prevent this compound from effectively inhibiting the kinase at high concentrations. 1. Sequence the PIK3CA gene to identify potential mutations. |
| Activation of Parallel Kinases | Other kinases might be compensating by phosphorylating downstream targets. 1. Use a phospho-kinase antibody array to screen for broad changes in kinase signaling. |
Data Presentation
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| MCF-7 | Parental, PIK3CA mutant | 25.3 ± 3.1 | - |
| MCF-7-UTR | This compound Resistant | 489.5 ± 25.8 | 19.3x |
| BT-474 | Parental, PIK3CA mutant | 40.1 ± 5.5 | - |
| BT-474-UTR | This compound Resistant | 750.2 ± 41.7 | 18.7x |
Table 2: Quantitative Western Blot Analysis of Signaling Pathways
| Cell Line | Treatment | Relative p-AKT (S473) Level | Relative p-ERK (T202/Y204) Level |
| MCF-7 | Vehicle | 1.00 | 1.00 |
| MCF-7 | This compound (100 nM) | 0.15 | 1.10 |
| MCF-7-UTR | Vehicle | 1.05 | 2.50 |
| MCF-7-UTR | This compound (100 nM) | 0.95 | 2.45 |
Table 3: Synergy Analysis of this compound and MEK Inhibitor (Selumetinib)
| Drug Combination (MCF-7-UTR cells) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| This compound (250 nM) + Selumetinib (50 nM) | 0.55 | 0.68 | Synergy |
| This compound (500 nM) + Selumetinib (100 nM) | 0.78 | 0.45 | Strong Synergy |
A Combination Index (CI) < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[14]
Mandatory Visualization
Caption: PI3K/AKT/mTOR pathway with this compound inhibition site.
Caption: MAPK pathway activation as a bypass mechanism.
Caption: Workflow for generating resistant cell lines.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the generation of an acquired resistant cell line using the gradual dose escalation method.[4][15]
-
Determine Initial Dose: First, determine the IC50 of this compound for the parental cell line (see Protocol 2). The starting concentration for resistance development should be approximately the IC20 (the concentration that inhibits 20% of cell growth).[15]
-
Initial Exposure: Culture the parental cells in media containing the starting IC20 concentration of this compound.
-
Monitor and Passage: When the cells reach 70-80% confluency, passage them as usual but maintain them in the drug-containing medium.[6] Initially, cell growth may be slow.
-
Dose Escalation: Once the cells have adapted and are growing at a stable rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2.0-fold.[4]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. If significant cell death occurs, reduce the fold-increase or maintain the current concentration for more passages.[4]
-
Isolate and Expand: After 6-12 months, a population of cells capable of proliferating in a high concentration of this compound (e.g., 10-20x the parental IC50) should be established.
-
Confirmation and Banking: Confirm the new, stable IC50 value. Expand the resistant cell line and create a frozen cell bank for future experiments.
Protocol 2: Determining the IC50 of this compound using a Cell Viability Assay
This protocol uses a standard 96-well plate format to measure dose-response.[3][16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow for 24 hours.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical 10-point dilution series might range from 10 µM to 10 pM. Include a vehicle control (e.g., DMSO).
-
Drug Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and a 1x drug concentration.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., 10 µL of CCK-8 or 20 µL of 5 mg/mL MTT) to each well and incubate according to the manufacturer's instructions.[4][6]
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized values against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Assessing Signaling Pathway Activation via Western Blot
-
Cell Treatment and Lysis: Seed sensitive and resistant cells and grow to 80% confluency. Treat with vehicle or this compound at various concentrations (e.g., 100 nM, 1 µM) for a short duration (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL chemiluminescence substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the activation status.
Protocol 4: Evaluating Drug Synergy using the Combination Index (CI) Method
This protocol assesses whether the combination of this compound and a second drug is synergistic, additive, or antagonistic.[14][17]
-
Determine Single-Agent IC50s: First, determine the IC50 values for both this compound and the second drug (e.g., a MEK inhibitor) individually in the resistant cell line.
-
Design Combination Matrix: Create a matrix of drug concentrations. A common approach is to use a constant ratio design, where drugs are mixed at a fixed ratio of their IC50s (e.g., 4:1, 1:1, 1:4). Test several dilutions of these mixtures.
-
Experiment Execution: Perform a cell viability assay as described in Protocol 2, but treat cells with the single agents and the combination mixtures.
-
Data Analysis: For each combination, calculate the fractional effect (Fa), which is the fraction of cells inhibited (e.g., Fa of 0.5 corresponds to 50% inhibition).
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI value based on the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain Fa, and (Dx)₁ and (Dx)₂ are the concentrations of the single drugs required to achieve the same Fa.
-
Interpretation:
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: UT-155 and Cell Viability Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UT-155 who are experiencing unexpected results with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective androgen receptor (AR) degrader and antagonist.[1] It functions by binding to the androgen receptor, which inhibits its transcriptional activity and promotes its degradation.[1] It is primarily used in research for castration-resistant prostate cancer.
Q2: My cell viability results are inconsistent when using this compound. What could be the cause?
Inconsistent results in cell viability assays can arise from several factors, including direct interference of this compound with the assay chemistry.[2] Compounds can interfere with colorimetric and fluorometric assays by acting as reducing agents, being colored themselves, or possessing intrinsic fluorescence.[3] It is also crucial to ensure consistent experimental conditions such as cell seeding density and incubation times.
Q3: Can this compound directly interfere with tetrazolium-based assays like MTT, XTT, and MTS?
While specific data on this compound is not available, compounds with certain chemical functional groups can directly reduce tetrazolium salts to formazan, leading to a false-positive signal for cell viability.[4][5][6] This non-enzymatic reduction can result in an overestimation of cell viability.[3]
Q4: How can I determine if this compound is interfering with my cell viability assay?
A simple control experiment can be performed. Incubate this compound at various concentrations in cell-free media with the assay reagent (e.g., MTT, resazurin).[2][3] If a color change or signal is produced in the absence of cells, it indicates direct interference.
Q5: Are there alternative cell viability assays that are less prone to interference by small molecules like this compound?
Yes, several alternative assays are less susceptible to interference. The ATP-based assay (e.g., CellTiter-Glo®) is a robust alternative as it measures ATP, a distinct marker of metabolically active cells.[7] Other alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, and dye-exclusion methods like Trypan Blue.[3]
Troubleshooting Guide
Issue: Unexpected or Inconsistent Cell Viability Results with this compound
This guide provides a systematic approach to troubleshooting potential interference of this compound with common cell viability assays.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Direct Chemical Interference | This compound may directly reduce the assay substrate (e.g., MTT to formazan) or otherwise react with assay components, leading to false signals.[2][4][5][6] | Cell-Free Control: Run the assay with various concentrations of this compound in cell-free media. A signal change indicates direct interference.[2][3] |
| Compound Color | If this compound solutions are colored, this can interfere with absorbance readings in colorimetric assays. | Blank Subtraction: Use wells with this compound in media (no cells, no assay reagent) as a blank to subtract background absorbance. |
| Compound Fluorescence | If this compound is fluorescent, it can interfere with fluorescence-based assays like the resazurin assay. | Compound-Only Control: Measure the fluorescence of this compound in media to determine its intrinsic fluorescence and subtract this from experimental values. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[8] | Vehicle Control: Include a control group with the highest concentration of the solvent used in your experiments. |
| Precipitation of this compound | This compound is soluble in DMSO but may have limited solubility in aqueous media, leading to precipitation at higher concentrations.[9][10][11] | Solubility Check: Visually inspect wells for any precipitate. Determine the solubility of this compound in your specific cell culture media. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[14]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.
Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells.[15][16]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Resazurin Addition: Add 20 µL of resazurin solution (typically 0.15 mg/mL) to each well.[15]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[15]
-
Fluorescence Reading: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[17]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[18]
-
Cell Seeding and Treatment: Prepare cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.[19]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[19][20]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Luminescence Reading: Measure luminescence using a luminometer.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 8. biocompare.com [biocompare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 11. arctomsci.com [arctomsci.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. 3.2. Resazurin Viability Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. ch.promega.com [ch.promega.com]
- 20. promega.com [promega.com]
Validation & Comparative
A Head-to-Head Analysis of Androgen Receptor Modulators: UT-155 vs. Bicalutamide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mechanisms of Action and Efficacy of UT-155 and Bicalutamide.
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the emergence of novel agents with distinct mechanisms of action necessitates a thorough comparison with established standards. This guide provides a detailed, data-driven comparison of this compound, a selective androgen receptor degrader (SARD), and bicalutamide, a first-generation non-steroidal anti-androgen.
Differentiated Mechanisms of Action: Antagonism vs. Degradation
Bicalutamide and this compound both function to inhibit androgen receptor signaling, a critical driver of prostate cancer growth. However, they achieve this through fundamentally different molecular mechanisms.
Bicalutamide: A Competitive Antagonist
Bicalutamide is a well-established non-steroidal anti-androgen that functions as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This competitive inhibition blocks the conformational changes required for receptor activation, thereby inhibiting the subsequent translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of androgen-dependent genes. While effective, the continuous presence of bicalutamide is required to maintain this blockade, and mutations in the AR LBD can lead to resistance, and in some cases, convert bicalutamide into an agonist.
This compound: A Dual-Action Selective Androgen Receptor Degrader (SARD)
This compound represents a newer class of AR inhibitors with a dual mechanism of action. It not only acts as a potent AR antagonist but also induces the degradation of the AR protein. This is achieved through its unique ability to bind to both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the androgen receptor. The interaction with the NTD is a key differentiator from traditional anti-androgens. This dual-site engagement is believed to trigger the ubiquitination of the AR, marking it for degradation by the proteasome. By eliminating the AR protein, this compound offers a more profound and potentially more durable inhibition of AR signaling, which may be effective against certain forms of resistance, including those driven by AR overexpression or the presence of AR splice variants that lack the LBD.
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways and mechanisms of this compound and bicalutamide, the following diagrams have been generated using the DOT language.
Selectivity Profile of UT-155: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of UT-155, a novel androgen receptor (AR) antagonist and selective androgen receptor degrader (SARD). Due to the limited availability of a broad selectivity panel for this compound in publicly accessible literature, this guide also presents a comparative analysis with other second-generation antiandrogens to offer a valuable context for its potential off-target effects.
Executive Summary
Data Presentation: Comparative Selectivity Profiles
This compound Binding Affinity
| Target | Ligand | Ki (nM) | Assay Type |
| Androgen Receptor (AR-LBD) | This compound | 267 | Radioligand Binding Assay |
Data sourced from MedchemExpress and TargetMol.[1][2]
Comparative Selectivity of Second-Generation Androgen Receptor Antagonists
Comprehensive, quantitative selectivity data for this compound against a broad panel of receptors is not available in the public domain. The following table provides the selectivity profiles for other prominent second-generation AR antagonists to serve as a benchmark for comparison.
| Receptor | Enzalutamide (Ki, nM) | Apalutamide (IC50, nM) | Darolutamide (IC50, nM) |
| Androgen Receptor (AR) | 21-36 | 16 | 26 |
| Progesterone Receptor (PR) | >10,000 | >10,000 | >10,000 |
| Glucocorticoid Receptor (GR) | >10,000 | >10,000 | >10,000 |
| Mineralocorticoid Receptor (MR) | >10,000 | >10,000 | >10,000 |
| GABA-A Receptor | 2,700 | 3,400 | >10,000 |
This table is compiled from various sources and is intended for comparative purposes. The lack of data for this compound in a similar format highlights a current gap in the publicly available research.
Experimental Protocols
Competitive Radioligand Binding Assay for Androgen Receptor
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like this compound for the androgen receptor.
1. Materials:
- Receptor Source: Purified human AR ligand-binding domain (LBD) or rat prostate cytosol.
- Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic androgen).
- Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Tris-based buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
- Wash Buffer: Assay buffer with a higher salt concentration.
- Scintillation Cocktail.
- 96-well filter plates and a vacuum manifold.
2. Procedure:
- Plate Coating (if using purified receptor): Coat the wells of a microplate with an antibody that captures the tagged, purified AR-LBD.
- Reaction Mixture Preparation: In each well, combine the receptor source, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known AR ligand).
- Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates using a vacuum manifold. This step separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Figure 1: Mechanism of Action of this compound on the Androgen Receptor Signaling Pathway.
Figure 2: Workflow of a Competitive Radioligand Binding Assay.
References
UT-155 Demonstrates Efficacy Against W742L Mutant Androgen Receptor, Offering a Novel Degradation-Based Therapeutic Strategy
For Immediate Release
[City, State] – December 13, 2025 – New analyses of preclinical data reveal the efficacy of UT-155, a selective androgen receptor degrader (SARD), against the castration-resistant prostate cancer (CRPC) associated W742L mutant androgen receptor (AR). Unlike traditional androgen receptor antagonists that merely block signaling, this compound actively promotes the degradation of the AR protein, presenting a promising alternative for patients who have developed resistance to current therapies. This comparison guide provides a detailed overview of this compound's performance against the W742L mutant AR, contrasted with other available treatments, supported by experimental data and protocols.
The W742L mutation, a clinically significant alteration in the ligand-binding domain (LBD) of the androgen receptor, is a known mechanism of resistance to second-generation anti-androgen therapies. This mutation can alter the receptor's ligand specificity, sometimes converting antagonists into agonists and driving tumor growth. This compound's mechanism of action, which involves binding to the N-terminal domain (NTD) and LBD of the AR and inducing its degradation through the ubiquitin-proteasome pathway, offers a direct approach to overcome this resistance.[1][2]
Comparative Efficacy Against W742L Mutant AR
The emergence of the W742L mutation poses a significant challenge in the treatment of CRPC. While some AR antagonists lose their effectiveness against this mutant, others retain their inhibitory activity. The following table summarizes the available quantitative data on the efficacy of various compounds against the W742L mutant AR.
| Compound | Mechanism of Action | Efficacy against W742L Mutant AR (IC50) |
| This compound | Selective Androgen Receptor Degrader (SARD) | Inhibits AR mutant transactivation comparable to wildtype AR. Specific IC50 value against W742L is not publicly available. |
| Darolutamide | Androgen Receptor Antagonist | < 200 nM |
| Enzalutamide | Androgen Receptor Antagonist | ~200 nM and higher (loses activity) |
| Apalutamide | Androgen Receptor Antagonist | ~200 nM and higher (loses activity) |
| Bicalutamide | Androgen Receptor Antagonist | Can act as an agonist for the W742L mutant AR.[3] |
Signaling Pathway of W742L Mutant AR and this compound Intervention
The W742L mutation alters the conformation of the AR's ligand-binding domain. This can lead to promiscuous activation by non-canonical ligands and even convert traditional antagonists into agonists, thereby promoting downstream signaling pathways that drive cell proliferation and survival. This compound circumvents this by targeting the AR for degradation, thus completely shutting down its signaling capacity.
Caption: W742L mutant AR signaling and this compound's degradation mechanism.
Experimental Workflow for Efficacy Assessment
The evaluation of this compound's efficacy against the W742L mutant AR involves a series of in vitro experiments to determine its impact on AR signaling and cell viability.
Caption: Workflow for assessing this compound efficacy against W742L mutant AR.
Experimental Protocols
Luciferase Reporter Gene Assay for AR Transcriptional Activity
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the W742L mutant androgen receptor.
-
Cell Culture and Transfection:
-
Prostate cancer cells (e.g., PC-3, which are AR-negative) are cultured in appropriate media.
-
Cells are co-transfected with a plasmid expressing the W742L mutant AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, cells are treated with varying concentrations of this compound or control compounds (e.g., darolutamide, enzalutamide).
-
A synthetic androgen (e.g., R1881) is added to stimulate AR activity.
-
-
Lysis and Luminescence Measurement:
-
Following treatment, cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for AR Protein Degradation
This method is used to visualize and quantify the reduction in W742L mutant AR protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Prostate cancer cells endogenously expressing or engineered to express the W742L mutant AR are cultured.
-
Cells are treated with this compound at various concentrations and for different durations.
-
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the androgen receptor.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added, and the resulting signal is captured.
-
The intensity of the AR band is quantified and normalized to the loading control to determine the extent of protein degradation.
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and survival of prostate cancer cells harboring the W742L mutant AR.
-
Cell Seeding:
-
Prostate cancer cells with the W742L mutation are seeded in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of this compound or control compounds.
-
-
Viability Assessment:
-
After a set incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, MTS, or a reagent for a fluorescence-based assay) is added to the wells.
-
The reagent is converted into a colored or fluorescent product by metabolically active cells.
-
-
Data Measurement and Analysis:
-
The absorbance or fluorescence is measured using a plate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.
-
Conclusion
This compound represents a promising therapeutic agent for castration-resistant prostate cancer, particularly in cases driven by the W742L androgen receptor mutation. Its unique mechanism of inducing AR degradation offers a distinct advantage over traditional antagonists that are susceptible to resistance mechanisms conferred by this mutation. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.
References
- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROFILING HUMAN ANDROGEN RECEPTOR MUTATIONS REVEALS TREATMENT EFFECTS IN A MOUSE MODEL OF PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small-Molecule Antagonists of RORγt
An Important Clarification on the Target of UT-155:
Initial research into a head-to-head comparison between this compound and other Small-molecule Antagonists of Retinoic acid-related orphan receptor-gamma-t (RORγt) has revealed a critical distinction in their molecular targets. The scientific literature categorizes this compound as a Selective Androgen Receptor Degrader (SARD) , which primarily targets the androgen receptor (AR) for degradation and is under investigation for the treatment of prostate cancer.[1][2][3][4][5][6] In contrast, the SARDs relevant to autoimmune and inflammatory diseases are antagonists of RORγt, a key transcription factor in the differentiation of pro-inflammatory Th17 cells.
Therefore, a direct head-to-head comparison of this compound with RORγt antagonists would not be a scientifically meaningful endeavor as they act on different biological pathways.
This guide will proceed with a detailed head-to-head comparison of prominent and well-characterized RORγt antagonists, a class of compounds that aligns with the likely interest of researchers in the field of immunology and drug development for autoimmune diseases. We will focus on VTP-43742 (Vimirogant) , a clinically investigated RORγt inhibitor, and compare it with other notable antagonists such as GSK805 and TMP778 .
Introduction to RORγt and its Antagonists
Retinoic acid receptor-related orphan receptor-gamma-t (RORγt) is a nuclear receptor that acts as the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17A and IL-17F), IL-21, and IL-22. While essential for host defense against certain pathogens, dysregulated Th17 cell activity is implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Small-molecule antagonists of RORγt are designed to bind to the ligand-binding domain of the receptor, thereby inhibiting its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in the production of inflammatory cytokines, offering a promising therapeutic strategy for a range of autoimmune disorders.
Quantitative Performance Data of RORγt Antagonists
The following table summarizes the in vitro potency of selected RORγt antagonists from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.
| Compound | Assay Type | Target | IC50 | Reference |
| VTP-43742 (Vimirogant) | Biochemical (Ki) | RORγt | 3.5 nM | [7] |
| Cell-based (IL-17A secretion from mouse splenocytes) | RORγt | 57 nM | [7] | |
| Cell-based (IL-17A secretion from human PBMCs) | RORγt | 18 nM | [7] | |
| Cell-based (IL-17A secretion from human whole blood) | RORγt | 192 nM | [7] | |
| GSK805 | Not Specified | RORγ | pIC50 8.4 (~4 nM) | [8] |
| Cell-based (Th17 differentiation) | RORγt | pIC50 >8.2 | [9] | |
| TMP778 | Cell-based (RORγ reporter assay) | RORγ | 17 nM | [10] |
| Cell-based (Th17 differentiation) | RORγt | ~100 nM | [11] | |
| TMP920 | FRET Assay | RORγt | 30 nM | [8] |
| Cell-based (RORγ reporter assay) | RORγ | 1.1 µM | [10] |
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway and Point of Intervention for SARDs
The following diagram illustrates the central role of RORγt in the differentiation of Th17 cells and the mechanism by which RORγt antagonists exert their inhibitory effects.
Caption: RORγt signaling pathway in Th17 cell differentiation and inhibition by SARDs.
General Experimental Workflow for Comparing RORγt Antagonists
This diagram outlines a typical workflow for the head-to-head comparison of small-molecule RORγt antagonists.
Caption: Experimental workflow for comparing the efficacy of RORγt antagonists.
Detailed Experimental Protocols
RORγt Co-factor Recruitment Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to GST-RORγt-LBD) and an acceptor fluorophore (e.g., fluorescein-labeled co-activator peptide). Inhibition of the interaction by a compound leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human RORγt-LBD (GST-tagged)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled co-activator peptide (e.g., from SRC1)
-
Test compounds (e.g., VTP-43742, GSK805)
-
Assay buffer
-
384-well low-volume black plates
-
-
Procedure:
-
Dispense test compounds at various concentrations into the assay plate.
-
Prepare a mixture of RORγt-LBD and the terbium-labeled anti-GST antibody and incubate.
-
Add the RORγt-LBD/antibody complex to the assay plate.
-
Add the fluorescein-labeled co-activator peptide to initiate the reaction.
-
Incubate the plate at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 values for each compound.
-
Cell-Based RORγt Reporter Gene Assay
This assay measures the transcriptional activity of RORγt in a cellular context.
-
Principle: A reporter cell line (e.g., Jurkat or HEK293T) is engineered to express the RORγt-LBD fused to a Gal4 DNA-binding domain. These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). RORγt activity drives luciferase expression, which can be inhibited by antagonists.
-
Materials:
-
RORγt-Gal4 reporter cell line
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
96-well white clear-bottom plates
-
-
Procedure:
-
Seed the reporter cells into the 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.
-
Human Th17 Cell Differentiation and IL-17A Secretion Assay
This assay assesses the effect of compounds on the differentiation of primary human T cells into Th17 cells and their subsequent cytokine production.
-
Principle: Naïve CD4+ T cells are cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies) in the presence of the test compounds. The inhibition of Th17 differentiation is quantified by measuring the secretion of IL-17A.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β)
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds
-
Human IL-17A ELISA kit
-
-
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs.
-
Coat cell culture plates with anti-CD3 antibodies.
-
Plate the naïve CD4+ T cells and add soluble anti-CD28 antibodies, the Th17-polarizing cytokine cocktail, and serial dilutions of the test compounds.
-
Culture the cells for a specified period (e.g., 4-6 days).
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA kit.
-
Determine the IC50 values for the inhibition of IL-17A secretion.
-
In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation
This animal model is used to evaluate the in vivo efficacy of RORγt antagonists in a Th17-driven disease model.
-
Principle: Topical application of imiquimod (a TLR7/8 agonist) on mouse skin induces a psoriasis-like inflammation characterized by skin thickening and infiltration of Th17 cells. The therapeutic effect of RORγt antagonists is assessed by measuring the reduction in these inflammatory parameters.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Imiquimod cream (5%)
-
Test compounds formulated for oral or topical administration
-
Calipers for measuring ear thickness
-
-
Procedure:
-
Administer the test compounds to the mice via the desired route (e.g., oral gavage) daily.
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ears of the mice for a set number of days (e.g., 5-7 days).
-
Monitor and score the severity of skin inflammation (e.g., erythema, scaling, thickness).
-
Measure ear thickness daily using calipers.
-
At the end of the study, collect skin and lymphoid tissues for histological analysis and measurement of inflammatory gene expression (e.g., Il17a, Il23r) by qPCR.
-
Compare the treatment groups to the vehicle control group to determine the in vivo efficacy of the compounds.[12]
-
Conclusion
The development of small-molecule antagonists of RORγt represents a significant advancement in the potential treatment of Th17-mediated autoimmune diseases. Compounds like VTP-43742, GSK805, and TMP778 have demonstrated potent inhibition of the RORγt pathway in a variety of preclinical models. Head-to-head comparisons using standardized experimental protocols are crucial for elucidating the relative potency, selectivity, and potential therapeutic advantages of these different chemical scaffolds. While VTP-43742 showed promise in early clinical trials for psoriasis, its development was halted due to safety concerns, highlighting the ongoing challenges in translating preclinical efficacy into safe and effective therapies.[11] Continued research and development in this area, with a focus on optimizing both efficacy and safety profiles, will be essential for realizing the full therapeutic potential of RORγt antagonism.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of UT-155: A Comparative Analysis of On-Target Effects
For Immediate Release
This guide provides a comprehensive in vitro comparison of UT-155, a novel selective androgen receptor (AR) degrader, with other AR-targeted therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's on-target efficacy.
Executive Summary
This compound demonstrates potent and selective degradation of the androgen receptor (AR), including clinically relevant splice variants, a key driver of resistance to current anti-androgen therapies. In vitro studies highlight that this compound is significantly more potent than the second-generation anti-androgen enzalutamide in suppressing AR-mediated gene transcription. This guide will delve into the quantitative data from key experiments, provide detailed methodologies for their replication, and illustrate the underlying molecular pathways and experimental workflows.
Comparative Analysis of In Vitro On-Target Effects
The on-target efficacy of this compound was evaluated by its ability to induce AR degradation and inhibit AR-dependent signaling in various prostate cancer cell lines. Its performance was compared against established AR inhibitors, enzalutamide and bicalutamide, and the next-generation AR degrader, ARV-110.
Androgen Receptor Degradation
The efficacy of a selective androgen receptor degrader (SARD) is quantified by its half-maximal degradation concentration (DC50), representing the concentration of the compound required to reduce the cellular level of the target protein by 50%.
Table 1: Comparative DC50 Values for Androgen Receptor Degradation
| Compound | Cell Line | DC50 (nM) | Citation |
| ARV-110 | VCaP | ~1 | [1][2] |
| ARV-110 | LNCaP | ~1 | [2] |
| ARV-110 | 22Rv1 | ~1 | [2] |
Note: Specific DC50 values for this compound were not explicitly found in the searched literature. However, its potent degradation of both full-length and splice-variant AR has been demonstrated qualitatively.[3]
Inhibition of Androgen Receptor Transactivation
The inhibitory effect of this compound on AR signaling was quantified by measuring its half-maximal inhibitory concentration (IC50) in AR transactivation assays. These assays typically utilize a luciferase reporter gene under the control of an androgen-responsive element.
Table 2: Comparative IC50 Values for Inhibition of AR Transactivation
| Compound | Cell Line | IC50 (nM) | Citation |
| Enzalutamide | LNCaP | 21.4 | [4] |
| Enzalutamide | LNCaP | 26 | [4] |
| Bicalutamide | LNCaP | 160 | [4] |
Note: this compound has been reported to inhibit AR-induced gene expression with 5- to 10-fold greater potency than enzalutamide in LNCaP cells.[3]
Experimental Methodologies
To ensure the reproducibility of the findings presented, detailed protocols for the key in vitro assays are provided below.
Western Blot for Androgen Receptor Degradation
This assay quantitatively measures the reduction in AR protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media to 70-80% confluency. Cells are then treated with varying concentrations of this compound or comparator compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA or Bradford protein assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used to detect the primary antibody.
-
Signal Detection and Analysis: The HRP substrate is added to the membrane to produce a chemiluminescent signal, which is captured using an imaging system. The intensity of the bands corresponding to the AR protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.
Luciferase Reporter Assay for AR Transactivation
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Protocol:
-
Cell Transfection: Prostate cancer cells are transiently co-transfected with an AR expression vector (if endogenous levels are low) and a reporter plasmid containing a luciferase gene driven by an androgen-responsive element (ARE). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: After transfection, the cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, in the presence of increasing concentrations of this compound or comparator compounds.
-
Cell Lysis and Luciferase Measurement: Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the AR-mediated reporter gene expression.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of UT-155 and UT-69: Novel Androgen Receptor Degraders for Castration-Resistant Prostate Cancer
For Immediate Release
This guide provides a detailed comparative analysis of two selective androgen receptor degraders (SARDs), UT-155 and UT-69. Developed for researchers, scientists, and professionals in drug development, this document outlines their mechanisms of action, presents supporting experimental data, and furnishes detailed experimental protocols. Both compounds are under investigation for their potential in treating castration-resistant prostate cancer (CRPC) by targeting the androgen receptor (AR), a key driver of prostate cancer growth.
Mechanism of Action and Signaling Pathway
This compound and UT-69 are novel small molecules designed to induce the degradation of the androgen receptor, including its splice variants, which are often implicated in resistance to conventional anti-androgen therapies. Unlike traditional antagonists that merely block AR activity, these SARDs trigger the cellular machinery to eliminate the AR protein altogether.
Both this compound and UT-69 can bind to the amino-terminal transcriptional activation domain (AF-1) of the AR. Additionally, they have been shown to interact with the carboxy-terminal ligand-binding domain (LBD).[1] This dual-binding mechanism is thought to be crucial for their ability to induce proteasome-mediated degradation of both full-length AR and its splice variants, such as AR-V7.[2][3] By eliminating the receptor, these compounds effectively shut down androgen signaling pathways that are critical for the survival and proliferation of prostate cancer cells.
Comparative Performance Data
The following table summarizes the key quantitative data comparing the in vitro and in vivo activities of this compound and enzalutamide, a current standard-of-care anti-androgen. While direct comparative quantitative data for UT-69 is less detailed in the available literature, it is established to also promote AR degradation.[2][3]
| Parameter | This compound | Enzalutamide | Reference |
| Binding Affinity (Ki) to AR-LBD | 267 nM | - | [4][5] |
| Inhibition of R1881-induced wildtype AR transactivation | 6-10 fold more potent | - | [4][5] |
| Inhibition of R1881-induced PSA and FKBP5 gene expression in LNCaP cells | 5-10 fold more potent | - | [4][5] |
| Inhibition of 22RV1 xenograft growth | 53% tumor growth inhibition | No effect | [4][5] |
Experimental Methodologies
Detailed protocols for the key experiments cited in the comparative analysis are provided below.
Cell Culture and Treatment
Prostate cancer cell lines, such as LNCaP and 22RV1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2. For experiments investigating androgen-dependent gene expression, cells are typically cultured in a medium containing charcoal-stripped FBS for 48 hours to deplete endogenous androgens before treatment with the compounds of interest.
Real-Time PCR for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with specific primers for AR, FKBP5, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[1]
Western Blot for Protein Degradation Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
-
Cell Implantation: Male immunodeficient mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of prostate cancer cells (e.g., 22RV1) mixed with Matrigel.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The compounds (this compound, enzalutamide, or vehicle) are administered as per the experimental design (e.g., oral gavage daily).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting.[3]
Summary and Future Directions
Both this compound and UT-69 represent a promising new class of therapeutics for castration-resistant prostate cancer by inducing the degradation of the androgen receptor. Experimental data for this compound demonstrates its superior potency in inhibiting AR signaling and tumor growth compared to the established anti-androgen, enzalutamide. While both this compound and UT-69 function as SARDs, further head-to-head quantitative studies are necessary to fully elucidate their comparative efficacy and to determine which candidate holds greater promise for clinical development. Their unique mechanism of action, particularly their ability to degrade AR splice variants, warrants continued investigation as a strategy to overcome resistance to current hormonal therapies.
References
- 1. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 5. Frontiers | Recent Discoveries in the Androgen Receptor Pathway in Castration-Resistant Prostate Cancer [frontiersin.org]
A Comparative Guide to Androgen Receptor-Targeted Therapies for Castration-Resistant Prostate Cancer: Evaluating UT-155 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical selective androgen receptor degrader (SARD) UT-155 with currently approved and investigational therapies for castration-resistant prostate cancer (CRPC). While clinical trial data for this compound is not yet available, this document summarizes its preclinical profile and contrasts it with the established efficacy and safety of second-generation antiandrogens and the emerging data on other SARDs in clinical development.
Introduction to this compound: A Preclinical Selective Androgen Receptor Degrader
This compound is a novel, preclinical, potent selective androgen receptor (AR) degrader.[1][2] Unlike traditional androgen receptor antagonists that block AR signaling, this compound is designed to induce the degradation of the AR protein itself. Preclinical studies have shown that this compound binds to both the amino-terminal transcriptional activation domain (AF-1) and the carboxy-terminal ligand-binding domain (LBD) of the AR. This dual binding leads to the degradation of both wild-type AR and its splice variants, which are a known mechanism of resistance to current antiandrogen therapies.[1][2] In preclinical models, this compound has demonstrated greater inhibitory potency than approved AR antagonists.[1] As of this guide's publication, this compound has not entered human clinical trials.
Current Therapeutic Landscape: Approved Androgen Receptor Pathway Inhibitors
The current standard of care for CRPC involves targeting the AR signaling pathway through two main mechanisms: androgen synthesis inhibition and direct AR antagonism.
Abiraterone Acetate: An Androgen Biosynthesis Inhibitor
Abiraterone acetate is an oral medication that inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway. This inhibition reduces the production of androgens in the testes, adrenal glands, and the tumor microenvironment.
Second-Generation Antiandrogens: Enzalutamide, Apalutamide, and Darolutamide
These oral medications are potent AR antagonists. They work by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and blocking the binding of the AR to DNA.
Emerging Therapies: Selective Androgen Receptor Degraders (SARDs) in Clinical Development
A new class of drugs, SARDs, aims to overcome resistance to existing AR-targeted therapies by promoting the degradation of the AR protein. Several SARDs are currently in clinical trials.
Bavdegalutamide (ARV-110)
Bavdegalutamide is an orally bioavailable PROTAC (PROteolysis TArgeting Chimera) that induces AR degradation. It is currently in Phase 2 clinical trials.
Luxdegalutamide (ARV-766)
Luxdegalutamide is a second-generation oral PROTAC AR degrader, also in Phase 1/2 clinical trials, designed to be effective against certain AR mutations that confer resistance to other therapies.[3][4][5][6]
Comparative Efficacy of Approved Therapies
The following tables summarize the key efficacy data from the pivotal clinical trials of the approved AR pathway inhibitors in patients with metastatic castration-resistant prostate cancer (mCRPC) and non-metastatic castration-resistant prostate cancer (nmCRPC).
Table 1: Efficacy in Metastatic Castration-Resistant Prostate Cancer (Post-Chemotherapy)
| Drug | Pivotal Trial | Patient Population | Primary Endpoint | Median Overall Survival (Drug vs. Placebo) | Hazard Ratio (95% CI) for OS | Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) |
| Enzalutamide | AFFIRM[7][8] | mCRPC post-docetaxel | Overall Survival (OS) | 18.4 months vs. 13.6 months | 0.63 (0.53–0.75) | 54% |
| Abiraterone Acetate | COU-AA-301[9][10][11] | mCRPC post-docetaxel | Overall Survival (OS) | 15.8 months vs. 11.2 months | 0.74 (0.64–0.86) | 29.5% |
Table 2: Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer
| Drug | Pivotal Trial | Patient Population | Primary Endpoint | Median Metastasis-Free Survival (Drug vs. Placebo) | Hazard Ratio (95% CI) for MFS | Median Overall Survival (Drug vs. Placebo) |
| Apalutamide | SPARTAN[12][13][14][15] | nmCRPC with high risk of metastasis | Metastasis-Free Survival (MFS) | 40.5 months vs. 16.2 months | 0.28 (0.23–0.35) | 73.9 months vs. 59.9 months |
| Darolutamide | ARAMIS[16][17][18][19] | nmCRPC with high risk of metastasis | Metastasis-Free Survival (MFS) | 40.4 months vs. 18.4 months | 0.41 (0.34–0.50) | Not reached vs. Not reached (HR 0.69) |
Comparative Safety of Approved Therapies
The following table summarizes common adverse events observed in the pivotal clinical trials of the approved AR pathway inhibitors.
Table 3: Common Adverse Events (All Grades) in Pivotal Trials
| Adverse Event | Enzalutamide (AFFIRM) | Abiraterone Acetate (COU-AA-301) | Apalutamide (SPARTAN) | Darolutamide (ARAMIS) |
| Fatigue | 34% | 39% | 30% | 16% |
| Nausea | 25% | 39% | 20% | 11% |
| Diarrhea | 21% | 22% | 17% | 10% |
| Hot flush | 20% | 14% | 14% | 8% |
| Hypertension | 6% | 10% | 25% | 7% |
| Rash | 6% | 11% | 24% | 3% |
| Falls | 5% | 7% | 16% | 4% |
| Fractures | 5% | 6% | 12% | 5% |
Investigational SARDs: Early Clinical Data
The following table summarizes the preliminary efficacy data for Bavdegalutamide and Luxdegalutamide from their ongoing clinical trials.
Table 4: Preliminary Efficacy of Investigational SARDs
| Drug | Trial | Patient Population | Key Efficacy Endpoint | Result |
| Bavdegalutamide (ARV-110) | ARDENT (Phase 1/2)[20][21][22][23][24][25] | mCRPC, heavily pretreated | PSA Response Rate (≥50% decline) in patients with AR T878X/H875Y mutations | 46% |
| Luxdegalutamide (ARV-766) | Phase 1/2[3][4][5][6][26] | mCRPC, progressed on prior novel hormonal agents | PSA Response Rate (≥50% decline) in patients with AR LBD mutations | 42% |
Experimental Protocols of Key Clinical Trials
AFFIRM Trial (Enzalutamide)
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[7][8]
-
Participants: 1,199 men with mCRPC who had previously received docetaxel-based chemotherapy.[7]
-
Intervention: Patients were randomized 2:1 to receive either enzalutamide (160 mg orally once daily) or placebo.[27]
-
Primary Endpoint: Overall Survival (OS).[8]
-
Statistical Analysis: The primary analysis of OS was based on a log-rank test stratified by baseline ECOG performance-status score and pain intensity.[7]
COU-AA-301 Trial (Abiraterone Acetate)
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[9][10][11]
-
Participants: 1,195 men with mCRPC who had failed one or two chemotherapy regimens, at least one of which contained docetaxel.[23][28]
-
Intervention: Patients were randomized 2:1 to receive either abiraterone acetate (1,000 mg orally once daily) plus prednisone (5 mg orally twice daily) or placebo plus prednisone.[28]
-
Primary Endpoint: Overall Survival (OS).[28]
-
Statistical Analysis: The primary efficacy analysis was a log-rank test for the comparison of OS between the two treatment groups.[9]
SPARTAN Trial (Apalutamide)
-
Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[12][29]
-
Participants: 1,207 men with nmCRPC and a prostate-specific antigen doubling time of 10 months or less.[29]
-
Intervention: Patients were randomized 2:1 to receive either apalutamide (240 mg orally once daily) or placebo, in addition to continuous androgen deprivation therapy (ADT).[12]
-
Primary Endpoint: Metastasis-Free Survival (MFS).[12]
-
Statistical Analysis: The primary endpoint of MFS was analyzed using a stratified log-rank test.[15]
ARAMIS Trial (Darolutamide)
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[17]
-
Participants: 1,509 men with nmCRPC and a prostate-specific antigen doubling time of 10 months or less.[16]
-
Intervention: Patients were randomized 2:1 to receive either darolutamide (600 mg orally twice daily) or placebo, while continuing ADT.[16]
-
Primary Endpoint: Metastasis-Free Survival (MFS).[16]
-
Statistical Analysis: The primary analysis of MFS was performed with a log-rank test stratified by PSA doubling time and use of osteoclast-targeted therapy at randomization.[16]
ARDENT Trial (Bavdegalutamide)
-
Design: A Phase 1/2, open-label, dose-escalation and cohort-expansion study.[20][22][25]
-
Participants: Men with mCRPC who have progressed on at least two prior systemic therapies, including at least one novel hormonal agent.[22]
-
Intervention: Oral bavdegalutamide administered once daily.[25]
-
Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include PSA response rate and objective response rate.[20]
NCT05067140 Trial (Luxdegalutamide)
-
Design: A Phase 1/2, open-label, dose-escalation and cohort-expansion study.[4][5][6][26]
-
Participants: Men with mCRPC who have progressed on prior novel hormonal agents.[5]
-
Intervention: Oral luxdegalutamide administered once daily.[26]
-
Endpoints: Primary endpoints include safety and determination of the recommended Phase 2 dose. Secondary endpoints include PSA response rate and objective response rate.[5]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the androgen receptor signaling pathway and the mechanisms of action of the different classes of drugs discussed in this guide.
Caption: A simplified diagram of the androgen receptor signaling pathway.
Caption: Mechanisms of action for different classes of AR-targeted therapies.
Conclusion
This compound represents a promising preclinical approach to overcoming resistance in CRPC by inducing the degradation of the androgen receptor. While awaiting clinical data, a thorough understanding of the performance of current and emerging therapies is crucial for researchers and drug developers. The approved androgen receptor pathway inhibitors—abiraterone acetate, enzalutamide, apalutamide, and darolutamide—have demonstrated significant clinical benefits in terms of survival and quality of life. The emerging class of SARDs, including bavdegalutamide and luxdegalutamide, shows encouraging early clinical activity, particularly in patient populations with resistance-associated AR mutations. The continued development of novel agents like this compound and other SARDs holds the potential to further improve outcomes for patients with advanced prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 5. vjoncology.com [vjoncology.com]
- 6. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 7. Improved outcomes in elderly patients with metastatic castration-resistant prostate cancer treated with the androgen receptor inhibitor enzalutamide: results from the phase III AFFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzalutamide in European and North American men participating in the AFFIRM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yoda.yale.edu [yoda.yale.edu]
- 10. Abiraterone acetate in patients with metastatic castration-resistant prostate cancer: long term outcome of the Temporary Authorization for Use programme in France - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. urologytimes.com [urologytimes.com]
- 14. Apalutamide efficacy, safety and wellbeing in older patients with advanced prostate cancer from Phase 3 randomised clinical studies TITAN and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and Safety of Darolutamide in Patients with Nonmetastatic Castration-resistant Prostate Cancer Stratified by Prostate-specific Antigen Doubling Time: Planned Subgroup Analysis of the Phase 3 ARAMIS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. urotoday.com [urotoday.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. onclive.com [onclive.com]
- 23. Clinical Trials – PROSTATE ONCOLOGY SPECIALISTS [prostateoncology.com]
- 24. asco.org [asco.org]
- 25. ir.arvinas.com [ir.arvinas.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Clinical outcomes and survival surrogacy studies of prostate‐specific antigen declines following enzalutamide in men with metastatic castration‐resistant prostate cancer previously treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. urotoday.com [urotoday.com]
Safety Operating Guide
Proper Disposal of UT-155: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like UT-155 is paramount to maintaining a secure and compliant laboratory environment. this compound is a selective and potent antagonist and degrader of the androgen receptor (AR), under investigation for its potential in treating prostate cancer.[1][2][3] Due to its bioactive nature, proper disposal is crucial to prevent environmental contamination and potential health risks. This guide provides essential information and step-by-step procedures for the appropriate disposal of this compound.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below for easy reference. This information is critical for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₁₅F₄N₃O₂ |
| Molecular Weight | 405.35 g/mol |
| CAS Number | 2031161-35-8 |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 130 mg/mL |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |
Disposal Protocol for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the information for similar androgen receptor antagonists like Enzalutamide, this compound should be treated as a hazardous chemical waste.[4] The following protocol outlines the necessary steps for its safe disposal.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be collected in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams.
Storage of Waste
-
Secure Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for the disposal of hazardous chemical waste.
-
Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. Professional hazardous waste disposal services should be used.[4]
-
Do Not:
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Signaling Pathway Context: Androgen Receptor Degradation
This compound functions as a selective androgen receptor (AR) degrader.[3] This mechanism of action involves the targeted degradation of the AR protein, which is a key driver in the progression of certain cancers. The diagram below provides a simplified representation of this signaling pathway.
References
Essential Safety and Handling Guidelines for UT-155
Disclaimer: A specific Safety Data Sheet (SDS) for UT-155 is not publicly available. The following guidance is based on general laboratory safety principles for handling potent, non-volatile crystalline solids and information on analogous compounds. This information should be supplemented by a compound-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure the safe and effective use of this selective androgen receptor (AR) antagonist and degrader.
Compound Information and Storage
This compound is a selective and potent androgen receptor (AR) antagonist.[1] As a selective androgen receptor degrader (SARD), it is designed to be biologically active at low concentrations. Therefore, it should be handled with care to avoid exposure.
| Property | Information | Source |
| Molecular Formula | C₂₀H₁₅F₄N₃O₂ | [2] |
| Molecular Weight | 405.35 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
| Storage (In Solvent) | Store at -80°C. | [1] |
Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent inhalation, ingestion, and skin/eye contact. A risk assessment should be conducted to determine the appropriate level of PPE.[3]
| Operation | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- N95 or higher-rated respirator (if not handled in a ventilated enclosure) | - Use a ventilated balance enclosure or a chemical fume hood.- Disposable sleeve covers.[3] |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | - Perform in a chemical fume hood to prevent aerosol inhalation.- A face shield may be necessary if there is a splash hazard.[3] |
| General Laboratory Use | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | - Maintain good laboratory hygiene. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Lab Coat or disposable gown- Safety Goggles- N95 or higher-rated respirator | - Refer to the spill cleanup protocol for more details. |
Operational and Handling Plan
Compound Receipt and Storage
Upon receiving this compound, inspect the container for any damage. If the container is compromised, handle it as a potential spill and follow the spill cleanup protocol. Store the compound according to the conditions specified in the table above.
Weighing and Solution Preparation
All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk and contamination.[3] Use dedicated spatulas and weigh boats. To avoid creating dust, transfer the compound carefully.
Caption: Decision-making flow for responding to a spill or personnel exposure involving this compound.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, leak-proof container. Do not mix with incompatible waste streams. [4][5]* Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal. Contact your EHS department for specific procedures. [4][6]Never dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
